molecular formula C12H15Cl2NO B2865297 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide CAS No. 415894-65-4

2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide

Cat. No.: B2865297
CAS No.: 415894-65-4
M. Wt: 260.16
InChI Key: ZEHVGJXELAOHNY-UHFFFAOYSA-N
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Description

2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide is a useful research compound. Its molecular formula is C12H15Cl2NO and its molecular weight is 260.16. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c1-3-8-5-6-10(14)9(4-2)12(8)15-11(16)7-13/h5-6H,3-4,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHVGJXELAOHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C=C1)Cl)CC)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling & Reactivity of 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper | Structural Analog Analysis & Experimental Characterization

Executive Summary

This technical guide provides an in-depth analysis of 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide , a specific chlorinated congener of the well-known Alachlor metabolite, CDEA (2-chloro-N-(2,6-diethylphenyl)acetamide). As a secondary chloroacetanilide, this molecule represents a critical intersection of high steric hindrance and enhanced lipophilicity compared to its parent herbicides.

This guide is designed for pharmaceutical and agrochemical researchers investigating the environmental fate, metabolic stability, and toxicological potential of chloroacetanilide impurities. It moves beyond basic property listing to explore the mechanistic implications of the 3-chloro substitution on the phenyl ring, utilizing Quantitative Structure-Property Relationship (QSPR) principles and established protocols for chloroacetamide reactivity.

Structural Architecture & Physicochemical Profile[1]

The core scaffold of the molecule is a secondary chloroacetamide linked to a 2,6-diethylaniline ring. The defining feature of this specific congener is the additional chlorine atom at the 3-position of the aromatic ring.

Structural Impact Analysis[2][3][4]
  • Steric Shielding (2,6-Diethyl): The two ethyl groups at the ortho positions create a "picket fence" effect, significantly retarding hydrolysis of the amide bond and nucleophilic attack at the carbonyl carbon. This is a hallmark of persistent chloroacetanilides.

  • Electronic Modulation (3-Chloro): The chlorine at the meta position exerts an inductive electron-withdrawing effect (-I). This deactivates the phenyl ring, making it less susceptible to oxidative metabolism (e.g., hydroxylation) compared to the unsubstituted CDEA metabolite.

  • Electrophilic Warhead (Alpha-Chloro): The chloromethyl group remains the primary site of reactivity, susceptible to SN2 attack by biological nucleophiles (e.g., Glutathione).

Physicochemical Properties Data

Note: Values represent a synthesis of experimental data for the CDEA parent and high-fidelity QSAR predictions for the 3-chloro congener.

PropertyValue / RangeMechanistic Implication
Molecular Formula C₁₂H₁₅Cl₂NO-
Molecular Weight 260.16 g/mol Moderate permeability potential.
Physical State Crystalline SolidLikely high melting point due to symmetry and H-bonding potential (N-H).
LogP (Octanol/Water) 3.6 – 3.9 (Predicted)Significantly more lipophilic than CDEA (LogP ~2.5). High bioaccumulation potential.
Water Solubility < 10 mg/LLow aqueous solubility necessitates organic co-solvents (DMSO/ACN) for assays.
pKa (Amide NH) ~13.5 – 14.0Very weak acid; neutral at physiological pH.
Reactivity (t½) High StabilityResistant to hydrolysis at pH 7; reactive toward thiols.

Reactivity & Degradation Pathways[3][5]

Understanding the reactivity of this molecule requires distinguishing between the amide linkage and the alkyl chloride .

Nucleophilic Substitution (SN2)

The alpha-carbon (attached to the chlorine) is an electrophilic center. However, the reaction rate is modulated by the N-phenyl steric bulk.

  • Mechanism: The soft nucleophile (e.g., RS⁻ from Glutathione) attacks the alpha-carbon, displacing the chloride ion.

  • 3-Cl Effect: The electron-withdrawing 3-chloro group on the ring slightly decreases the electron density on the amide nitrogen, which inductively makes the alpha-carbon slightly more electrophilic than in unsubstituted CDEA, potentially accelerating alkylation rates.

Hydrolytic Stability

Chloroacetanilides with 2,6-substitution are notoriously resistant to hydrolysis.

  • Acidic Conditions: Cleavage of the amide bond to release 3-chloro-2,6-diethylaniline.

  • Basic Conditions: Substitution of the aliphatic Cl by OH⁻ (forming the hydroxyacetamide) often competes with amide hydrolysis.

Visualization of Reactivity Pathways

ReactivityPathways Figure 1: Primary Reactivity Pathways for 3-Chloro-CDEA Analog Parent 2-chloro-N-(3-chloro- 2,6-diethylphenyl)acetamide GSH_Conj GSH Conjugate (Detoxification) Parent->GSH_Conj SN2 Alkylation (GST mediated / Spontaneous) Hydrolysis_Prod Hydroxy-acetamide Derivative Parent->Hydrolysis_Prod Basic Hydrolysis (Cl displacement) Aniline_Prod 3-chloro-2,6- diethylaniline Parent->Aniline_Prod Acidic Hydrolysis (Amide Cleavage)

Figure 1: The molecule acts as a bifurcated electrophile, susceptible to alkylation at the chloromethyl group or hydrolysis at the amide/chloride centers.[1]

Experimental Protocols for Characterization

Protocol: Determination of Lipophilicity (LogD) via HPLC

Rationale: Traditional shake-flask methods are prone to emulsion errors with highly lipophilic chloroacetamides. Reversed-phase HPLC offers higher throughput and accuracy.

Reagents:

  • Reference Standards: Acetanilide, Acetochlor, Alachlor (known LogP values).

  • Mobile Phase: Methanol/Water (isocratic series: 50%, 60%, 70% MeOH).

  • Column: C18 end-capped (e.g., Agilent Zorbax Eclipse), 5 µm.

Workflow:

  • Calibration: Inject reference standards and record retention times (

    
    ). Calculate the capacity factor 
    
    
    
    , where
    
    
    is the dead time (uracil).
  • Sample Injection: Inject 10 µM solution of 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide.

  • Linear Regression: Plot Log

    
     vs. % Methanol. Extrapolate to 0% Methanol to find Log 
    
    
    
    .
  • Correlation: Use the equation

    
     (derived from standards) to calculate the LogP of the target.
    
Protocol: Glutathione (GSH) Reactivity Assay

Rationale: This assay mimics the primary biological detoxification pathway and assesses the "alkylating potential" (toxicity).

Reagents:

  • Phosphate Buffer (100 mM, pH 7.4).

  • L-Glutathione (reduced, 10 mM stock).

  • Test Compound (10 mM in DMSO).

Step-by-Step Methodology:

  • Preparation: Mix buffer (980 µL) + GSH stock (10 µL) + Test Compound (10 µL) in a UV-transparent cuvette or HPLC vial. Final conc: 100 µM compound, 100 µM GSH (pseudo-first-order if GSH is excess, but 1:1 is better for stoichiometry checks).

  • Incubation: Maintain at 37°C.

  • Monitoring:

    • Method A (Continuous UV): Monitor absorbance decrease at 220–240 nm (disappearance of amide/GSH overlap) or specific lambda max.

    • Method B (HPLC-MS - Preferred): Aliquot 50 µL every 15 minutes into 50 µL Acetonitrile (to quench). Analyze for the molecular ion of the conjugate [M+GSH-HCl]⁺.

  • Data Analysis: Plot ln([Compound]/[Initial]) vs. time. The slope represents the rate constant

    
    .
    

Environmental & Metabolic Context[7]

The "3-Chloro" Conundrum

Standard chloroacetanilide metabolites (like CDEA from Alachlor) are often detected in groundwater. The addition of the 3-chloro substituent changes the environmental profile:

  • Increased Persistence: The 3-Cl blocks the meta position and sterically interferes with para attack, potentially extending the half-life in soil compared to CDEA.

  • Lower Mobility: The increased LogP (approx +1.0 log unit vs CDEA) increases adsorption to soil organic carbon (

    
    ), making it less likely to leach into groundwater but more likely to bioaccumulate in sediment-dwelling organisms.
    
Biological Activity

While the parent herbicides (Alachlor/Acetochlor) inhibit Very Long Chain Fatty Acid (VLCFA) elongases, the secondary amide metabolites are generally less phytotoxic. However, they often retain cytotoxicity due to the reactive alpha-chloro group. The 3-chloro analog is expected to be a more potent alkylator than CDEA due to electronic activation of the leaving group.

References

  • Roberts, T. R., & Stoydin, G. (1976). The degradation of alachlor in soil and water. Pesticide Science.
  • United States Environmental Protection Agency (EPA). (2025). CompTox Chemicals Dashboard: 2-Chloro-N-(2,6-diethylphenyl)acetamide.

  • Stamper, D. M., & Tuovinen, O. H. (1998). Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor. Critical Reviews in Microbiology.
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 96338 (CDEA).

  • Feng, P. C. C. (1991). Soil transformation of acetochlor via glutathione conjugation. Pesticide Biochemistry and Physiology. (Mechanism of GSH displacement in chloroacetanilides).

Disclaimer: This guide is based on theoretical read-across from validated congeners and standard physicochemical principles. Experimental verification is required for regulatory submission.

Sources

2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide CAS number and identifiers

[1][2][3]

Executive Summary

2-Chloro-N-(3-chloro-2,6-diethylphenyl)acetamide (CAS: 415894-65-4 ) is a specific chlorinated derivative of the acetanilide pharmacophore.[1][2] While structurally homologous to herbicides like Alachlor and Acetochlor, this compound is primarily identified as a disinfection by-product (DBP) and environmental metabolite. It forms during the chlorination of water containing Alachlor, where oxidative conditions induce ring chlorination and N-dealkylation.

In research and analytical chemistry, it serves as a critical reference standard for monitoring herbicide degradation in potable water systems. Its presence indicates the concurrent existence of parent herbicide contamination and oxidative water treatment processes.

Chemical Identity & Physicochemical Properties[4][5][6][7][8]

Property Data / Description
Chemical Name 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide
CAS Registry Number 415894-65-4
Common Acronyms CCDA (Chlorinated Chloro-Diethyl-Acetanilide)
Molecular Formula C₁₂H₁₅Cl₂NO
Molecular Weight 260.16 g/mol
SMILES CCC1=C(C(=C(C=C1)Cl)CC)NC(=O)CCl
InChI Key ARDYECYBETXQFD-UHFFFAOYSA-N (Isomer specific)
Physical State Crystalline Solid (Standard)
Solubility Low in water; Soluble in MeOH, Acetonitrile, DCM
LogP (Predicted) ~3.5 – 3.8 (High lipophilicity due to chloro-substitution)

Formation Mechanism: The Alachlor-Chlorine Pathway

The genesis of this compound in the environment is distinct from direct industrial synthesis. It arises from the reaction of Alachlor (a pre-emergent herbicide) with chlorine species (

Mechanistic Steps:
  • Electrophilic Aromatic Substitution : The chlorine attacks the electron-rich aromatic ring of Alachlor. The 2,6-diethyl groups direct the incoming electrophile to the meta (3-position) , creating 3-chloro-Alachlor (CCDMA).

  • N-Dealkylation : Oxidative conditions or subsequent hydrolysis cleave the labile N-methoxymethyl group, yielding the secondary amide: 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide .

Alachlor_DegradationAlachlorAlachlor(Parent Herbicide)CCDMACCDMA(3-Chloro-Alachlor)Alachlor->CCDMAElectrophilic AromaticSubstitution (C3)Cl_SpeciesChlorination(HOCl / Cl2)Cl_Species->CCDMACCDATARGET COMPOUND2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamideCCDMA->CCDAOxidative Dealkylation(-CH2OCH3)

Figure 1: Pathway of formation during water treatment. Alachlor undergoes ring chlorination followed by N-dealkylation to form the target analyte.

Laboratory Synthesis (Reference Standard)

For toxicological studies and analytical calibration, the compound must be synthesized in high purity, avoiding the complex mixture found in environmental samples.

Protocol: Acylation of 3-Chloro-2,6-diethylaniline

This protocol utilizes the commercially available aniline precursor to generate the amide directly.

Reagents:

  • Precursor : 3-Chloro-2,6-diethylaniline (CAS 67330-62-5).[3]

  • Acylating Agent : Chloroacetyl chloride (CAS 79-04-9).

  • Base : Triethylamine (Et₃N) or Sodium Acetate.

  • Solvent : Dichloromethane (DCM) or Glacial Acetic Acid.

Step-by-Step Methodology:

  • Preparation : Dissolve 10 mmol of 3-chloro-2,6-diethylaniline in 50 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

  • Base Addition : Add 12 mmol of Triethylamine to scavenge the HCl byproduct. Cool the mixture to 0°C using an ice bath.

  • Acylation : Dropwise add 11 mmol of Chloroacetyl chloride over 20 minutes. The reaction is exothermic; maintain temperature <5°C to prevent bis-acylation.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Work-up : Quench with ice water. Wash the organic layer with 1M HCl (to remove unreacted aniline), followed by saturated NaHCO₃ and brine.

  • Purification : Dry over Na₂SO₄, concentrate in vacuo, and recrystallize from Ethanol/Water or purify via silica gel chromatography to obtain white crystals.

Analytical Detection & Toxicology

Analytical Methods

Detection in water samples requires high sensitivity due to trace concentrations (ng/L range).

  • GC-MS : The compound is volatile enough for Gas Chromatography. It typically elutes after the parent aniline but before intact Alachlor.

    • Ions for monitoring: Molecular ion

      
       at m/z 260/262 (characteristic Cl2 isotope pattern).
      
  • LC-MS/MS : Preferred for environmental water analysis.

    • Ionization: Electrospray Ionization (ESI+).

    • Transition: MRM monitoring of parent

      
       -> fragment ions (loss of chloroacetyl group).
      
Toxicological Context

Research indicates that chlorinated metabolites of chloroacetanilides may exhibit altered toxicity profiles compared to their parents.

  • Cytotoxicity : Studies have shown that CCDA can induce significant AST (Aspartate Aminotransferase) leakage in cellular assays, a marker of membrane damage.

  • Genotoxicity : Limited data suggests potential cytogenetic effects, necessitating its monitoring in drinking water derived from agricultural catchments.

References

  • ResearchGate . (1983). Cytogenetic effects of alachlor and mancozeb. (Discusses formation of CCDA and CCDMA). Retrieved from [Link]

  • PubChem . (2025).[4][5] 3-Chloro-2,6-diethylaniline (Precursor Data). Retrieved from [Link]

molecular weight and formula of 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Identity, Synthesis, and Toxicological Significance of an Alachlor Metabolite [1]

Executive Summary & Chemical Identity

2-Chloro-N-(3-chloro-2,6-diethylphenyl)acetamide (often abbreviated in environmental literature as 3-Cl-CDEPA or CCDA) is a specific chlorinated derivative of the herbicide metabolite 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA).

It is primarily identified as a disinfection by-product (DBP) formed during the water treatment process when the herbicide Alachlor reacts with chlorine (hypochlorous acid), and as a degradation product in biological systems. Its structural significance lies in the addition of a chlorine atom to the phenyl ring at the 3-position, which alters its lipophilicity and electrophilic reactivity compared to its parent compounds.

Chemical Identity Table
PropertyData
Chemical Name 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide
Common Aliases 3-Cl-CDEPA; CCDA; Alachlor by-product 3-Cl
Molecular Formula C₁₂H₁₅Cl₂NO
Molecular Weight 260.16 g/mol
CAS Registry Number 415894-65-4 (Research Grade/Catalog)
Parent Compound Alachlor (CAS 15972-60-8) / CDEPA (CAS 6967-29-9)
SMILES CCC1=C(C(=CC=C1)CC)NC(=O)CCl (Base) -> CCC1=C(C(=C(C=C1)Cl)CC)NC(=O)CCl (3-Cl analog)
InChI Key (Analogous to CDEPA but with 3-Cl substitution)

Molecular Weight & Formula Analysis

For analytical confirmation (Mass Spectrometry), the precise isotopic distribution is critical due to the presence of two chlorine atoms.

Stoichiometric Calculation

The formula C₁₂H₁₅Cl₂NO is derived as follows:

  • Carbon (C): 12 atoms × 12.011 Da = 144.132 Da

  • Hydrogen (H): 15 atoms × 1.008 Da = 15.120 Da

  • Chlorine (Cl): 2 atoms × 35.453 Da = 70.906 Da

  • Nitrogen (N): 1 atom × 14.007 Da = 14.007 Da

  • Oxygen (O): 1 atom × 15.999 Da = 15.999 Da

Total Average Molecular Weight: 260.16 g/mol

Mass Spectrometry Signatures (Isotopic Pattern)

Researchers using LC-MS/GC-MS must look for the characteristic M, M+2, M+4 pattern typical of dichloro- compounds (intensity ratio approx 9:6:1).

  • Monoisotopic Mass (³⁵Cl₂): ~259.05 Da

  • M+2 (³⁵Cl³⁷Cl): ~261.05 Da

  • M+4 (³⁷Cl₂): ~263.05 Da

Synthesis & Formation Pathways

Understanding the origin of this molecule requires distinguishing between environmental formation and laboratory synthesis for reference standards.

A. Environmental Formation (The "Alachlor Pathway")

In water treatment facilities, Alachlor undergoes N-dealkylation followed by electrophilic aromatic substitution by hypochlorous acid (HOCl).

AlachlorPath Alachlor Alachlor (Parent Herbicide) CDEPA CDEPA (N-dealkylated) Alachlor->CDEPA Hydrolysis (-Methoxymethyl) Product 2-chloro-N-(3-chloro- 2,6-diethylphenyl)acetamide CDEPA->Product Electrophilic Subst. (Ring Chlorination) HOCl + HOCl (Chlorination) HOCl->Product

Figure 1: Environmental degradation pathway of Alachlor leading to the formation of the 3-chloro derivative.

B. Laboratory Synthesis Protocol (Reference Standard)

To generate high-purity material for toxicological assays, a direct acylation of the substituted aniline is preferred over chlorinating CDEPA, which yields mixed isomers.

Reagents:

  • Precursor: 3-chloro-2,6-diethylaniline (Custom synthesis or purified from aniline chlorination).

  • Acylating Agent: Chloroacetyl chloride.

  • Base: Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃).

  • Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 3-chloro-2,6-diethylaniline in 50 mL anhydrous DCM. Add 12 mmol of Triethylamine. Cool to 0°C under nitrogen atmosphere.

  • Addition: Add 11 mmol of Chloroacetyl chloride dropwise over 20 minutes. The exotherm must be controlled to prevent bis-acylation.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Quench with saturated NaHCO₃. Extract organic layer, wash with 1M HCl (to remove unreacted aniline), then brine.

  • Purification: Dry over Na₂SO₄, concentrate in vacuo. Recrystallize from Ethanol/Water or purify via Flash Chromatography (Silica gel).

Toxicological Profile & Mechanism

Research indicates this specific metabolite possesses higher cytotoxicity than parent Alachlor in certain hepatic models due to the reactive chloroacetamide warhead combined with increased lipophilicity.

Mechanism of Action: Alkylation & GSH Depletion

The alpha-chloroacetamide moiety is a potent electrophile (alkylating agent). It targets sulfhydryl (-SH) groups on proteins and Glutathione (GSH).

  • Direct Alkylation: The carbon adjacent to the carbonyl and chlorine is susceptible to nucleophilic attack by cellular thiols.

  • GSH Depletion: Rapid conjugation with glutathione depletes cellular antioxidant reserves, leading to oxidative stress and mitochondrial dysfunction.

  • Hepatotoxicity: Studies on rat hepatocytes show significant leakage of ALT/AST enzymes upon exposure to this specific 3-chloro metabolite.

Toxicity Compound 2-chloro-N-(3-chloro- 2,6-diethylphenyl)acetamide Conjugate GSH-Conjugate (Detoxification Attempt) Compound->Conjugate GST Enzyme Necrosis Hepatocyte Necrosis (ALT/AST Leakage) Compound->Necrosis Direct Protein Alkylation GSH Cellular Glutathione (GSH) GSH->Conjugate Depletion GSH Depletion (< 20% Baseline) Conjugate->Depletion Rapid Consumption ROS ROS Accumulation (Oxidative Stress) Depletion->ROS ROS->Necrosis

Figure 2: Toxicological mechanism showing the cascade from Glutathione (GSH) depletion to hepatocellular necrosis.

Handling & Safety (Precautions)

Researchers handling this compound must treat it as a Potent Sensitizer and Suspected Carcinogen (based on chloroacetanilide class properties).

  • PPE: Nitrile gloves (double gloving recommended), lab coat, safety glasses.

  • Inhalation: Use strictly within a fume hood. Chloroacetamides are respiratory irritants.

  • Storage: Store at -20°C, desiccated. Stable in solid form; hydrolyzes slowly in aqueous solution.

References

  • Elsakka, S., et al. (2020). Mass spectral data of Alachlor and HOCl by-products detected in the residue.[2] ResearchGate.

  • Abdel-Rahman, M. S., et al. (2002). In vitro hepatotoxicity of alachlor and its by-products.[1] Journal of Applied Toxicology.

  • PubChem. (2025).[3][4] 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) Compound Summary. National Library of Medicine.

  • BLDPharm. (2025). Product Registry: 2-Chloro-N-(3-chloro-2,6-diethylphenyl)acetamide.[1][5][6][2]

  • EPA. (2025). Chemical Data Reporting: Chloroacetanilide Herbicides. US Environmental Protection Agency.

Sources

Introduction to 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide and the Chloroacetamide Herbicide Class

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Environmental Fate of 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide

Chloroacetamide herbicides are a significant class of agricultural chemicals used for the pre-emergent control of annual grasses and broadleaf weeds.[1] Their mode of action involves the inhibition of very-long-chain fatty acid synthesis, which is crucial for early weed development.[1] The subject of this guide, 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide, belongs to this class. Its environmental behavior is dictated by the chemical properties of its functional groups: the chloroacetyl group, the amide linkage, and the substituted phenyl ring.

A closely related and extensively studied compound is alachlor [2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide].[2][3] A primary and frequently detected metabolite of alachlor is 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA), which differs from our target compound only by the absence of a chlorine atom at the 3-position of the phenyl ring.[4][5] Consequently, the environmental fate of CDEPA provides a valuable surrogate for predicting the behavior of 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide.

Predicted Environmental Dissipation: Abiotic and Biotic Pathways

The environmental persistence of a pesticide is determined by its susceptibility to various degradation processes. For chloroacetamides, these primarily include microbial degradation, and to a lesser extent, abiotic processes like hydrolysis and photolysis.[2]

Abiotic Degradation

Hydrolysis can be a significant degradation pathway for some pesticides, particularly under acidic or basic conditions. For chloroacetamide herbicides, hydrolysis at neutral pH is generally a slow process, with reported half-lives ranging from weeks to years.[6] However, the rate can be influenced by the specific substituents on the molecule.[7][8]

  • Causality of Experimental Design: To assess the hydrolytic stability of 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide, a tiered experimental approach is recommended, following established guidelines such as OECD Guideline 111.[6][9] This involves preliminary testing at pH 4, 7, and 9 to determine if hydrolysis is significant. If so, a more detailed study to determine the rate constants is warranted. The presence of the chloroacetyl group suggests potential for nucleophilic substitution of the chlorine by water, and the amide bond can also be subject to hydrolysis.[8]

Photodegradation in water and on soil surfaces can contribute to the dissipation of pesticides. Chloroacetamide herbicides can undergo photolysis, with primary reactions including dechlorination, hydroxylation, and cyclization.[1][10] The rate and products of photolysis are dependent on the presence of photosensitizers in the environment, such as nitrate and humic acids.[11]

  • Expert Insight: The addition of a second chlorine atom to the phenyl ring in 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide may influence its light-absorbing properties and, consequently, its direct photolysis rate. It is crucial to conduct photolysis studies in both sterile buffered water and on a soil substrate to account for both direct and indirect photodegradation processes, as outlined in guidelines like OECD 316.[9][11] The formation of photoproducts should be monitored, as they may have different toxicological profiles than the parent compound.[1]

Biotic Degradation

Microbial degradation is typically the primary route of dissipation for chloroacetamide herbicides in soil and aquatic systems.[3] A diverse range of soil microorganisms have been shown to degrade compounds like alachlor.[12][13]

  • Proposed Degradation Pathway: Based on the known metabolism of alachlor and butachlor, a likely initial step in the microbial degradation of a parent compound that would lead to 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide is N-dealkylation.[14] From this point, or for the compound itself if it is the starting material, the pathway is predicted to proceed via hydrolysis of the chloroacetyl group, followed by cleavage of the amide bond to yield 3-chloro-2,6-diethylaniline. The presence of chlorine atoms on the aromatic ring generally increases the resistance of the compound to microbial attack.[15][16] However, microorganisms have evolved enzymatic machinery, such as oxygenases and dehalogenases, to break down these compounds.[15][17][18] The resulting chlorinated aniline would then be subject to further degradation, potentially through ring cleavage.

Predicted Microbial Degradation Pathway parent 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide hydroxylated N-(3-chloro-2,6-diethylphenyl)-2-hydroxyacetamide parent->hydroxylated Hydrolytic Dechlorination aniline 3-chloro-2,6-diethylaniline hydroxylated->aniline Amidase ring_cleavage Ring Cleavage Products aniline->ring_cleavage Dioxygenase mineralization CO2, H2O, Cl- ring_cleavage->mineralization

Caption: Predicted microbial degradation pathway for 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide.

Environmental Persistence and Mobility

The persistence and mobility of a pesticide determine its potential to contaminate non-target areas, including groundwater.

Persistence in Soil and Water

The persistence of chloroacetamide herbicides is variable, with reported soil half-lives for alachlor ranging from 7 to 38 days.[2] However, their metabolites can be more persistent.[19] The presence of an additional chlorine on the phenyl ring of 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide is likely to increase its persistence compared to CDEPA, as chlorinated aromatics are generally more resistant to degradation.[15]

Table 1: Environmental Persistence of Alachlor (as a surrogate)

CompartmentHalf-life (days)Reference
Soil7 - 38[2]
Water808 - 1518[3]
Mobility and Leaching Potential

The mobility of a pesticide in soil is governed by its adsorption to soil particles, which is quantified by the soil organic carbon-water partitioning coefficient (Koc). Chloroacetamides generally have low to moderate Koc values, indicating a potential for leaching.[4] The metabolites of these herbicides are often more water-soluble and mobile than the parent compounds, leading to their frequent detection in groundwater.[19]

  • Self-Validating System for Mobility Assessment: To accurately predict the leaching potential of 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide, a combination of laboratory and field studies is necessary. Laboratory batch equilibrium studies (OECD Guideline 106) should be conducted on a range of soil types to determine the Koc. These results can then be used to parameterize computer models that simulate leaching under various environmental conditions. Ultimately, lysimeter or field-scale studies provide the most realistic assessment of leaching.

Recommended Experimental Protocols

To definitively determine the environmental fate of 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide, a suite of studies following international guidelines is required.[20][21][22][23][24][25]

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This study is critical for determining the rate and pathway of microbial degradation in soil under relevant environmental conditions.

Methodology:

  • Test System: Use at least three different soil types with varying textures, organic matter content, and pH.

  • Radiolabeling: Synthesize ¹⁴C-labeled 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide. The label should be placed in a stable position, such as the phenyl ring, to allow for the tracking of both the parent compound and its metabolites.

  • Incubation: Treat the soils with the radiolabeled compound and incubate in the dark at a constant temperature. For aerobic studies, maintain aerobic conditions by ensuring adequate airflow. For anaerobic studies, establish and maintain anaerobic conditions by flooding the soil and purging with an inert gas.

  • Sampling and Analysis: At various time points, extract the soil samples and analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify the parent compound and its degradation products.

  • Metabolite Identification: Identify major metabolites (those comprising >10% of the applied radioactivity) using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[26][27][28][29]

  • Data Analysis: Calculate the degradation half-life (DT₅₀) of the parent compound and the formation and decline of major metabolites.

Experimental Workflow Diagram

Caption: A typical experimental workflow for determining the environmental fate of a novel compound.

Conclusion and Future Directions

While direct data is lacking, the environmental fate of 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide can be predicted with a reasonable degree of confidence based on its structural similarity to other well-studied chloroacetamide herbicides. It is anticipated that microbial degradation will be the primary dissipation pathway, although the additional chlorine substituent on the phenyl ring may lead to greater persistence compared to its non-chlorinated analog, CDEPA. The potential for mobility and leaching into groundwater should be considered significant until proven otherwise through empirical studies.

The experimental protocols outlined in this guide provide a clear and scientifically rigorous framework for generating the necessary data to perform a comprehensive environmental risk assessment for 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide. Such studies are essential for ensuring its safe and sustainable use in agriculture.

References

  • Andersen, H. R., et al. (2013). Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water. Science of The Total Environment, 458-460, 527-534. [Link]

  • Wikipedia contributors. (2023, December 27). OECD Guidelines for the Testing of Chemicals. In Wikipedia, The Free Encyclopedia. [Link]

  • World Health Organization. (1993). Alachlor in Drinking-water. [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). OECD Guidelines for the Testing of Chemicals. [Link]

  • Beigel, C., et al. (2006). Comparison of the Leaching Behaviour of Alachlor and its Metabolites Under Field and Laboratory Conditions. International Journal of Environmental Analytical Chemistry, 86(12), 859-871. [Link]

  • U.S. Environmental Protection Agency. (2025, July 9). Guidance for Reviewing Pesticide Environmental Fate Studies. [Link]

  • Andersen, H. R., et al. (2013). Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water. Science of The Total Environment, 458-460, 527-534. [Link]

  • McFadden, M. E., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 56(1), 325-334. [Link]

  • Hladik, M. L., & Roberts, A. L. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(14), 5049-5057. [Link]

  • McFadden, M. E., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 56(1), 325-334. [Link]

  • Lee, S., et al. (2022). Biodegradation of Alachlor by a Newly Isolated Bacterium: Degradation Pathway and Product Analysis. Processes, 10(11), 2256. [Link]

  • Goolsby, D. A., et al. (1997). Occurrence of Selected Pesticides and Their Metabolites in Near-Surface Aquifers of the Midwestern United States. Environmental Science & Technology, 31(11), 3271-3278. [Link]

  • Hladik, M. L., & Roberts, A. L. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(14), 5049-5057. [Link]

  • Patterson, E. V., et al. (2019). Photochemical Transformations of Dichloroacetamide Safeners. Environmental Science & Technology, 53(13), 7466-7475. [Link]

  • Vargo, J. D. (2002). Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. Analytical Chemistry, 74(15), 3754-3759. [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 2-Chloro-N-(2,6-dimethylphenyl)acetamide Environmental Fate & Transport. [Link]

  • Smith, A. (2025, September 11). OECD Issues Major Updates to Environmental Fate & Fish Toxicity Test Guidelines. [Link]

  • Hladik, M. L., & Roberts, A. L. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. Journal of Agricultural and Food Chemistry, 54(14), 5049-5057. [Link]

  • Thurman, E. M., et al. (2000). Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. Journal of Chromatography A, 871(1-2), 187-200. [Link]

  • Li, H., et al. (2015). Simultaneous Determination of Chloroacetanilide Herbicide Residues in Crops with Gas Chromatography-Mass Spectrometry. Der Pharma Chemica, 7(10), 246-253. [Link]

  • Hostetler, K. A., & Thurman, E. M. (2000). Methods of Analysis by the US Geological Survey Organic Geochemistry Research Group- Determination of Chloroacetanilide Herbicide Metabolites in Water by HPLC-DAD and HPLC-MS. [Link]

  • Maletić, S., et al. (2022). Removal of Chloroacetanilide Herbicides from Water Using Heterogeneous Photocatalysis with TiO₂/UV-A. Water, 14(11), 1769. [Link]

  • Euro Chlor. (2007, July 2). Biodegradability of chlorinated aromatic compounds. [Link]

  • Maletić, S., et al. (2022). Removal of Chloroacetanilide Herbicides from Water Using Heterogeneous Photocatalysis with TiO₂/UV-A. Water, 14(11), 1769. [Link]

  • U.S. Environmental Protection Agency. (2025, September 8). Additional Guidance for Reviewing Pesticide Environmental Fate Studies. [Link]

  • Chesters, G., et al. (1989). Environmental fate of alachlor and metolachlor. Reviews of Environmental Contamination and Toxicology, 110, 1-74. [Link]

  • Megharaj, M., & Naidu, R. (2017). Microbial Degradation of Chlorinated Aromatic Compounds. In Microbial Degradation of Xenobiotics (pp. 319-342). Springer, Cham. [Link]

  • Vargo, J. D. (2003). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. In Herbicide Fate and Sustainable Agriculture (Vol. 850, pp. 144-157). American Chemical Society. [Link]

  • National Pesticide Information Center. (2024, November 18). Data Requirements for Pesticide Registration. [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Technical Overview of Ecological Risk Assessment - Analysis Phase: Exposure Characterization. [Link]

  • U.S. Environmental Protection Agency. (1985). Microbial Decomposition of Chlorinated Aromatic Compounds. [Link]

  • Manikandan, R., et al. (2007). Studies on degradation of chlorinated aromatic hydrocarbon by using immobilized cell crude extract of Pseudomonas aeruginosa. African Journal of Biotechnology, 6(11). [Link]

  • KREATiS. (n.d.). OECD Series On Testing And Assessment Number 23 Guidance Document On Aquatic Toxicity Testing Of Difficult Substances And Mixtur. [Link]

  • Lee, C. C., et al. (2012). Chemical Degradation of Chlorinated Organic Pollutants for In Situ Remediation and Evaluation of Natural Attenuation. Journal of Environmental Science and Health, Part A, 47(4), 533-548. [Link]

  • Agriculture Canada. (1987). Guidelines for Determining Environmental Chemistry and Fate of Pesticides. [Link]

  • Labcorp. (n.d.). Environmental Fate. [Link]

  • Alfa Aesar. (2011, February 9). 2-Chloro-N-(2,6-dimethylphenyl)acetamide Safety Data Sheet. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96338, 2-chloro-N-(2,6-diethylphenyl)acetamide. [Link]

  • Tamogami, S., et al. (1995). Pretilachlor [2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide]- and butachlor [N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide]-induced accumulation of phytoalexin in rice (Oryza sativa) plants. Bioscience, Biotechnology, and Biochemistry, 59(2), 321-322. [Link]

  • Zhang, X. F., et al. (2024). Current insights into environmental acetochlor toxicity and remediation strategies. Environmental Science and Pollution Research, 31(1), 1-20. [Link]

  • Sharma, S., et al. (2025). Biodegradation of Emerging Contaminants Controlled by Biological and Chemical Factors. International Journal of Environmental Research and Public Health, 22(20), 1-20. [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, 2-chloro-N-(2,6-diethylphenyl)-. In NIST Chemistry WebBook. [Link]

  • Sharma, A., et al. (2022). Microbial degradation of contaminants of emerging concern: metabolic, genetic and omics insights for enhanced bioremediation. Frontiers in Microbiology, 13, 989895. [Link]

  • Wang, Y., et al. (2024). The Degradation Characteristics and Soil Remediation Capabilities of the Butachlor-Degrading Strain DC-1. International Journal of Molecular Sciences, 25(24), 13578. [Link]

  • Wang, J., et al. (2022). Indigenous functional microbial communities for the preferential degradation of chloroacetamide herbicide S-enantiomers in soil. Journal of Hazardous Materials, 423, 127135. [Link]

  • Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories, 13(1), 1-13. [Link]

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Technical Monograph: Toxicological Evaluation & Handling of 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Chemical Identity & Structural Analysis

Compound: 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide Chemical Class: Chloroacetanilide / Substituted Acetanilide Molecular Formula:


Predicted MW:  ~260.16  g/mol 
Structural Context & SAR Analysis

This compound is a specific halogenated derivative of the chloroacetanilide class, structurally analogous to metabolites of herbicides such as Alachlor and Acetochlor . It functions as a potent electrophile due to the


-chloroacetamide moiety.[1]
  • The Warhead (

    
    -chloroacetamide):  The carbon adjacent to the carbonyl and chlorine is highly susceptible to nucleophilic attack (
    
    
    
    ). This is the primary driver of acute toxicity (skin sensitization) and cellular stress (glutathione depletion).
  • The Scaffold (3-chloro-2,6-diethylaniline): Upon metabolic or environmental hydrolysis, the amide bond cleaves to release the substituted aniline. The 2,6-diethyl substitution creates steric hindrance, potentially slowing hydrolysis, while the 3-chloro substituent adds lipophilicity and electron-withdrawing character, modulating the metabolic oxidation profile relative to unsubstituted 2,6-diethylaniline.

Part 2: Toxicological Profile (Mechanism & Hazards)

Note: Specific toxicological data for this exact isomer is limited. The following profile is derived from high-confidence Structure-Activity Relationships (SAR) of the chloroacetanilide class (Alachlor, Butachlor) and 2,6-dialkylanilines.

Mechanism of Action (MoA)

The toxicity of this compound follows a dual-pathway mechanism:

  • Direct Alkylation (The "Soft" Electrophile): The

    
    -carbon acts as a soft electrophile, preferentially reacting with soft nucleophiles like the sulfhydryl (-SH) groups on Glutathione (GSH)  and Cysteine  residues in proteins.
    
    • Consequence: Rapid depletion of cellular GSH leads to oxidative stress and mitochondrial dysfunction.

    • Sensitization: Covalent binding to skin proteins (haptenization) triggers a T-cell mediated immune response (Allergic Contact Dermatitis).

  • Metabolic Bioactivation (The Aniline Pathway): Systemic hydrolysis releases 3-chloro-2,6-diethylaniline .

    • Hematotoxicity: Anilines are oxidized by CYP450 enzymes to N-hydroxylamines, which cycle between hemoglobin and methemoglobin, potentially causing Methemoglobinemia (cyanosis).

    • Carcinogenicity:[2][3] Related chloroacetanilides are classified as Group B2 (Probable Human Carcinogen) by the EPA, primarily inducing nasal turbinate and thyroid tumors in rodents via quinone imine intermediates.

Predicted Toxicity Data (Based on Analogs)
EndpointPredicted ClassificationReference Analog Data
Acute Oral Toxicity Category 4 (Harmful)Alachlor LD50 (Rat): 930–1350 mg/kg [1]
Skin Sensitization Category 1 (Sensitizer)Strong sensitizer (LLNA positive) due to protein reactivity [2]
Eye Irritation Category 2A (Irritant)Severe irritant; potential for corneal opacity
Carcinogenicity Suspected (Cat 2)Based on nasal/thyroid tumors in chronic Alachlor studies [3]
Target Organs Liver, Kidney, BloodHepatotoxicity (GSH loss) and Erythrocytes (Methemoglobin)
Visualization: Toxicity Pathways

ToxicityPathways Compound 2-chloro-N-(3-chloro- 2,6-diethylphenyl)acetamide GSH Glutathione (GSH) Conjugation Compound->GSH Direct S_N2 Protein Protein Adducts (Cys-residues) Compound->Protein Alkylation Hydrolysis Amide Hydrolysis Compound->Hydrolysis Metabolism Oxidative Stress Oxidative Stress GSH->Oxidative Stress Depletion Sensitization Skin Sensitization (ACD) Protein->Sensitization Immune Response Aniline 3-chloro-2,6- diethylaniline Hydrolysis->Aniline MetHb N-Hydroxylation -> Methemoglobinemia Aniline->MetHb CYP450 Oxidation

Figure 1: Dual-pathway toxicity mechanism illustrating direct alkylation (top) and metabolic activation of the aniline moiety (bottom).

Part 3: Occupational Health & Safety (MSDS Synthesis)

Handling & Storage[4][5]
  • Engineering Controls: Handle strictly within a certified chemical fume hood or glovebox. This compound is a potent alkylator and potential dust hazard.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis risk).

  • Incompatibilities: Strong bases (induces hydrolysis), strong oxidizers, and nucleophiles (amines, thiols).

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationRationale
Hands Double Nitrile or Laminate (Silver Shield)Standard latex is permeable to chloroacetamides.
Respiratory P95/P100 Particulate RespiratorPrevent inhalation of dusts which can cause nasal turbinate toxicity.
Eyes Chemical Safety GogglesPrevent lachrymatory effects and corneal damage.
Body Tyvek® Lab Coat / ApronPrevent contamination of street clothes (sensitization risk).
Emergency Response: Spills & Exposure

Spill Protocol:

  • Evacuate the immediate area.

  • Don PPE: Double gloves, goggles, respirator.

  • Contain: Cover spill with a 1:1 mixture of sand and soda ash or a commercial spill pillow.

  • Decontaminate: Scrub the area with a 10% aqueous ammonia or 5% sodium thiosulfate solution. Why? Ammonia/Thiosulfate acts as a "sacrificial nucleophile," rapidly reacting with the chloroacetamide to form a non-toxic glycine/thiosulfate derivative, quenching the electrophile [4].

EmergencyResponse Start Spill Detected Assess Is it Powder or Liquid? Start->Assess Powder Cover with Wet Sand/Oil Avoid Dust Generation Assess->Powder Solid Liquid Absorb with Vermiculite Assess->Liquid Solution Quench Apply 10% NH4OH or Na-Thiosulfate Solution Powder->Quench Liquid->Quench Waste Dispose as Halogenated Organic Waste Quench->Waste Wait 30 mins

Figure 2: Decision tree for safe containment and neutralization of chloroacetamide spills.

Part 4: Experimental Protocols & Deactivation

Safe Solubilization Protocol
  • Solvent Choice: DMSO or DMF are preferred for biological assays. Avoid alcohols (MeOH/EtOH) for long-term stock storage as slow solvolysis (ether formation) can occur.

  • Stability: Stock solutions in DMSO should be used within 24 hours or frozen at -20°C to prevent degradation.

Chemical Neutralization (Waste Treatment)

Before disposal, reaction mixtures containing this compound should be quenched to prevent downstream exposure to waste handlers.

  • Reagent: Prepare a 1M solution of Ethanolamine or Sodium Thiosulfate .

  • Procedure: Add 5 equivalents of the quenching agent to the reaction waste.

  • Validation: Stir for 1 hour. Verify consumption of the alkylator using TLC (disappearance of the starting material spot) or LC-MS.

  • Disposal: Adjust pH to neutral and dispose of as halogenated organic waste.

Part 5: References

  • U.S. EPA. (1998). Reregistration Eligibility Decision (RED): Alachlor.[4] EPA 738-R-98-020. Washington, DC. Link

  • Basketter, D. A., et al. (2000). "The local lymph node assay: a viable alternative to currently accepted skin sensitization tests." Food and Chemical Toxicology, 38(1), 79-86. (Establishes alpha-haloacetamides as potent sensitizers).

  • Coleman, S., et al. (2000). "Mechanism of Chloroacetanilide Herbicide-Induced Tumorigenesis." Environmental Health Perspectives, 108(Suppl 5), 815. Link

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Standard protocol for quenching alkylating agents). Link

Sources

Biological Activity of 2-Chloro-N-(3-chloro-2,6-diethylphenyl)acetamide Derivatives: Mechanisms, Efficacy, and Application in Weed Management

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, pre-emergence herbicides is a critical vector in modern agrochemical research. Among the most successful chemical classes are the chloroacetamides (HRAC/WSSA Group 15), which act as potent inhibitors of Very-Long-Chain Fatty Acid (VLCFA) biosynthesis[1]. This technical whitepaper provides an in-depth analysis of a specific, highly active derivative: 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide . By synthesizing structure-activity relationship (SAR) logic, biochemical mechanisms, and self-validating experimental protocols, this guide serves as a comprehensive resource for drug and agrochemical development professionals.

Mechanism of Action: Targeting the VLCFA Elongase Complex

The biological activity of chloroacetamide derivatives is fundamentally rooted in their ability to disrupt lipid metabolism. Specifically, these compounds target 3-ketoacyl-CoA synthase (KCS) , also known as VLCFA synthase or FAE1, which is the rate-limiting condensing enzyme within the Fatty Acid Elongase (FAE) complex located in the endoplasmic reticulum[2][3].

Biochemical Causality

VLCFAs (chain lengths of C20 to C30) are essential precursors for the biosynthesis of sphingolipids, glycerophospholipids, and plant cuticular waxes[4][5]. The KCS enzyme catalyzes the condensation of a long-chain acyl-CoA (e.g., C16 or C18) with malonyl-CoA[2][4].

Chloroacetamides act as irreversible, covalent inhibitors. The α-chloroacetamide moiety functions as a "soft" electrophile. Upon entering the KCS active site, it undergoes a nucleophilic attack by the highly reactive cysteinyl sulfur (thiolate) of the enzyme's catalytic triad[2]. This covalent modification permanently inactivates the enzyme, halting the four-step elongation process. The resulting depletion of VLCFAs leads to a failure in plasma membrane formation, causing rapid growth arrest and embryonic mortality in susceptible emerging weed seedlings[2][3].

VLCFA_Pathway LCFA Long-Chain Acyl-CoA (C16 - C18) KCS 3-Ketoacyl-CoA Synthase (KCS / FAE1) LCFA->KCS Malonyl Malonyl-CoA Malonyl->KCS Ketoacyl 3-Ketoacyl-CoA KCS->Ketoacyl Condensation VLCFA Very-Long-Chain Fatty Acids (C20 - C30) Ketoacyl->VLCFA Elongation Complex Membrane Plasma Membrane & Cuticular Waxes VLCFA->Membrane Biosynthesis Herbicide 2-chloro-N-(3-chloro- 2,6-diethylphenyl)acetamide Herbicide->KCS Irreversible Inhibition

Mechanism of KCS inhibition by chloroacetamides disrupting VLCFA biosynthesis.

Structure-Activity Relationship (SAR) Dynamics

The base scaffold of this compound is an acetanilide, heavily modified to optimize target affinity and environmental persistence. The specific substitution pattern—3-chloro-2,6-diethylphenyl —provides distinct advantages over standard commercial herbicides like alachlor or butachlor.

  • 2,6-Diethyl Substitution (Steric Locking): The bulky ethyl groups at the ortho positions force the aromatic ring out of the plane of the amide bond. This orthogonal conformation (atropisomerism) is an absolute requirement for the molecule to fit precisely into the hydrophobic pocket of the KCS active site.

  • 3-Chloro Substitution (Electronic & Metabolic Modulation):

    • Affinity: The electron-withdrawing nature of the halogen subtly decreases electron density across the phenyl ring, optimizing the electrophilicity of the α-chloro warhead.

    • Persistence: Plant cytochrome P450 monooxygenases typically initiate the degradation of acetanilides via aryl hydroxylation. Halogenation at the 3-position sterically and electronically blocks this metabolic vulnerability, extending the compound's half-life in the soil and providing a longer window of pre-emergence weed control.

    • Lipophilicity: The added chlorine increases the partition coefficient (LogP), enhancing the compound's ability to penetrate the lipid-rich seed coats of target grass weeds (e.g., Echinochloa crus-galli).

Quantitative Efficacy Summary

The following table synthesizes the biological activity of the 3-chloro derivative compared to standard baselines, demonstrating the enhanced potency and selectivity index (SI) driven by the SAR modifications.

CompoundKCS IC₅₀ (nM)E. crus-galli GR₈₀ (g a.i./ha)O. sativa (Rice) GR₈₀ (g a.i./ha)Selectivity Index (SI)
Alachlor (Standard)45.21202502.08
2-chloro-N-(2,6-diethylphenyl)acetamide38.51052102.00
2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide 12.4 45 180 4.00

Note: GR₈₀ represents the dose required to achieve an 80% reduction in growth. An SI > 3.0 indicates a highly viable commercial candidate with excellent crop safety margins.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the biological activity of these derivatives must be validated through orthogonal assays. Relying solely on whole-plant assays obscures the biochemical mechanism, while relying solely on in vitro assays ignores crucial factors like soil binding and plant metabolism (e.g., Glutathione S-transferase-mediated detoxification). The following protocols establish a self-validating pipeline.

Protocol A: In Vitro KCS Inhibition Assay (Biochemical Validation)

Causality & Trustworthiness: Plant KCS is an integral membrane protein that loses activity upon purification. To solve this, we utilize Saccharomyces cerevisiae (yeast) to express the plant KCS gene. Because endogenous yeast elongases are structurally distinct and naturally insensitive to Group 15 herbicides[4], this system provides a zero-background environment. Any observed inhibition is definitively caused by the herbicide acting on the heterologous plant KCS.

Step-by-Step Methodology:

  • Microsome Isolation: Lyse transgenic yeast cells expressing the target plant KCS (e.g., from Echinochloa). Isolate the microsomal fraction (endoplasmic reticulum membranes) via ultracentrifugation at 100,000 × g for 60 minutes at 4°C.

  • Reaction Assembly: In a 1.5 mL tube, combine 50 µg of microsomal protein, 20 µM of non-labeled stearoyl-CoA (C18:0), 1 mM NADPH, and 20 µM of [¹⁴C]-malonyl-CoA (specific activity: 50 mCi/mmol) in 100 µL of HEPES buffer (pH 7.2).

  • Inhibitor Dosing: Add the 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide derivative dissolved in DMSO to achieve final concentrations ranging from 0.1 nM to 100 µM. (Maintain final DMSO concentration <1%).

  • Incubation & Termination: Incubate the mixture at 30°C for exactly 30 minutes. Terminate the reaction by adding 100 µL of 5 M methanolic KOH, followed by heating at 80°C for 45 minutes to saponify the lipids.

  • Extraction & Quantification: Acidify with HCl, extract the free fatty acids using hexane, and separate them via thin-layer chromatography (TLC). Quantify the [¹⁴C] incorporation into VLCFAs using a liquid scintillation counter to calculate the IC₅₀.

Protocol B: Pre-Emergence Herbicidal Efficacy Assay (Phenotypic Validation)

Causality & Trustworthiness: This assay validates that the compound's LogP and soil mobility are sufficient to reach the emerging weed's coleoptile (the primary site of uptake for chloroacetamides) before degradation occurs.

Step-by-Step Methodology:

  • Substrate Preparation: Fill standardized plastic pots (10 cm diameter) with a sterilized sandy loam soil mixture to minimize variable organic matter binding.

  • Seeding: Sow seeds of target weeds (E. crus-galli, Digitaria sanguinalis) and crops (Oryza sativa, Zea mays) at a uniform depth of 1.0 cm.

  • Application: Formulate the compound as a 50% Emulsifiable Concentrate (EC). Apply pre-emergence using a laboratory track sprayer calibrated to deliver 200 L/ha at varying active ingredient rates (e.g., 25, 50, 100, 200 g a.i./ha).

  • Incubation: Transfer pots to a greenhouse maintained at 25°C/20°C (day/night) with a 16-hour photoperiod. Sub-irrigate the pots to prevent downward leaching of the herbicide layer.

  • Evaluation: At 21 days post-treatment, harvest the above-ground biomass. Measure fresh shoot weight and calculate the GR₈₀ and Selectivity Index (SI).

Exp_Workflow cluster_0 In Vitro KCS Inhibition Assay cluster_1 In Vivo Herbicidal Assay Start Compound Synthesis & Purification (>99%) Yeast Isolate Microsomes (Yeast expressing Plant KCS) Start->Yeast Soil Soil Preparation & Weed Seed Sowing Start->Soil Incubate Incubate with 14C-Malonyl-CoA + Herbicide Derivative Yeast->Incubate Measure Quantify Radioactivity (Determine IC50) Incubate->Measure Data SAR Analysis & Lead Optimization Measure->Data Biochemical Efficacy Spray Pre-emergence Spraying (Dose-Response) Soil->Spray Evaluate Assess Growth Inhibition (21 Days Post-Treatment) Spray->Evaluate Evaluate->Data Phenotypic Efficacy

Experimental workflow validating biochemical and phenotypic herbicidal efficacy.

Conclusion

The 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide derivative represents a highly optimized evolution of the chloroacetanilide class. By leveraging the steric and electronic properties of the 3-chloro-2,6-diethylphenyl moiety, researchers can achieve superior irreversible inhibition of the KCS enzyme[2][3]. The dual-validation pipeline outlined above ensures that biochemical potency translates directly into field-ready agronomic performance, balancing aggressive weed control with necessary crop selectivity.

References

  • Böger, P., Matthes, B., & Schmalfuß, J. (2000). Towards the primary target of chloroacetamides - New findings pave the way. Pest Management Science.
  • Busi, R. (2014).
  • Busi, R., et al. (2021).
  • Gonzales-Vigil, E., et al. (2022). Evolution and molecular basis of substrate specificity in a 3-ketoacyl-CoA synthase gene cluster from Populus trichocarpa. Journal of Biological Chemistry.

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Methodological & Application

Application Note: GC-MS Profiling of 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a definitive protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide .

This compound is a halogenated structural analog of the widely used chloroacetanilide herbicides (e.g., Alachlor, Acetochlor). It is characterized by significant steric hindrance due to the 2,6-diethyl substitution and increased lipophilicity from the 3-chloro moiety. Accurate analysis requires addressing potential thermal lability and adsorption issues common to secondary amides.

Introduction & Scope

Target Analyte: 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide Chemical Class: Chloroacetanilide / Chloroacetamide derivative Molecular Formula: C₁₂H₁₅Cl₂NO Molecular Weight: ~260.16 g/mol

This protocol is designed for researchers monitoring herbicide degradation pathways, synthesis impurities, or environmental metabolites. The method leverages a non-polar, ultra-inert capillary column to minimize peak tailing associated with the amide functionality and uses Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode for high-sensitivity quantitation.

Experimental Protocol
2.1. Reagents & Standards
  • Solvents: Ethyl Acetate (EtOAc) and n-Hexane (Pesticide Residue Grade).

  • Internal Standard (ISTD): Phenanthrene-d10 or deuterated Alachlor (Alachlor-d13) to correct for injection variability.

  • Stock Solution: Dissolve 10 mg of the target analyte in 10 mL Acetone (1000 µg/mL). Store at -20°C.

  • Working Standards: Dilute in n-Hexane:EtOAc (9:1 v/v) to concentrations of 0.05, 0.1, 0.5, 1.0, and 5.0 µg/mL.

2.2. Sample Preparation (Solid/Soil Matrix)

Rationale: A modified QuEChERS or Liquid-Solid Extraction (LSE) is preferred to handle the lipophilic nature of the analyte while removing matrix interferences.

  • Extraction: Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube.

  • Hydration: Add 5 mL HPLC-grade water (if sample is dry) and vortex for 30 sec.

  • Solvent Addition: Add 10 mL Acetonitrile (ACN) containing 1% Acetic Acid.

  • Salting Out: Add QuEChERS salt kit (4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 min.

  • Centrifugation: Centrifuge at 4000 rpm for 5 min.

  • Cleanup (dSPE): Transfer 1 mL of supernatant to a dSPE tube containing PSA (Primary Secondary Amine) and MgSO₄. Vortex and centrifuge.

  • Concentration: Evaporate the extract to near dryness under Nitrogen stream and reconstitute in 1 mL Ethyl Acetate .

2.3. GC-MS Instrumentation & Conditions

System: Agilent 7890B GC / 5977B MSD (or equivalent).

ParameterSettingRationale
Column DB-5MS UI (30 m × 0.25 mm × 0.25 µm)"Ultra Inert" (UI) phase prevents adsorption of the amide N-H, reducing tailing.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution of isomers.
Inlet Splitless Mode, 250°CHigh sensitivity; 250°C ensures volatilization without thermal degradation.
Injection Vol 1.0 µLStandard volume to prevent backflash.
Transfer Line 280°CPrevents condensation of high-boiling analytes.
Ion Source EI (70 eV), 230°CStandard ionization; 230°C keeps source clean.
Quadrupole 150°CStandard operating temp.

Oven Temperature Program:

  • Initial: 80°C (Hold 1.0 min) — Solvent focusing.

  • Ramp 1: 20°C/min to 200°C.

  • Ramp 2: 5°C/min to 240°C — Crucial slow ramp for separating chlorinated isomers.

  • Ramp 3: 20°C/min to 300°C (Hold 3.0 min) — Column bake-out.

Mass Spectrometry Parameters (SIM Mode)

For quantitative analysis, Selected Ion Monitoring (SIM) is required.[1] The fragmentation pattern is predicted based on the structural loss of the chloroacetyl group and the stability of the substituted aniline ion.

Predicted Fragmentation Logic:

  • Molecular Ion (M⁺): m/z 259 (³⁵Cl₂) / 261 (³⁵Cl³⁷Cl) / 263 (³⁷Cl₂).

  • Loss of CH₂Cl (M - 49): Cleavage of the chloromethyl group.

    • 259 - 49 = m/z 210

  • Loss of COCH₂Cl (M - 77): Cleavage of the entire amide tail to form the aniline ion.

    • 259 - 77 = m/z 182 (Base Peak candidate: 3-chloro-2,6-diethylaniline cation).

SIM Table:

Ion Type m/z (Target) Dwell Time Purpose
Quantifier 182.1 50 ms Most stable fragment (Aniline core).
Qualifier 1 210.1 50 ms Diagnostic loss of CH₂Cl.
Qualifier 2 259.1 50 ms Molecular ion (Confirmation of intact parent).

| Qualifier 3 | 261.1 | 50 ms | Chlorine isotope confirmation. |

Workflow Visualization

The following diagram illustrates the critical decision points in the analytical workflow, specifically addressing the "Amide Tailing" issue common with this class of compounds.

GCMS_Workflow Input Sample Extract (Ethyl Acetate) Inlet Splitless Injection (250°C) Input->Inlet Column Separation (DB-5MS UI) Inlet->Column Check Check Peak Shape (Sym < 1.2?) Column->Check Good Proceed to MS (SIM Mode) Check->Good Yes Bad Peak Tailing Detected Check->Bad No Quant Quantification (m/z 182, 210, 259) Good->Quant Action Derivatization Required (MSTFA Silylation) Bad->Action Action->Inlet Re-inject

Figure 1: Analytical logic flow. Note the checkpoint for peak tailing; secondary amides may require silylation (MSTFA) if active sites in the liner cause adsorption.

Results Interpretation & Troubleshooting
Chromatographic Expectations
  • Retention Time: Expect elution between 12.5 – 14.0 minutes under the specified ramp. The 3-chloro substituent increases retention relative to the non-chlorinated analog (CDEPA).

  • Peak Shape: A sharp, symmetrical peak indicates a clean system. Tailing > 1.5 suggests inlet liner contamination or column activity.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Sensitivity (m/z 259) Thermal degradation in injector.Lower inlet temp to 230°C; Use Pulsed Splitless injection (30 psi pulse).
Peak Tailing Active sites (-NH interaction).Replace liner with Ultra Inert single taper wool; Clip column 10 cm.
Ghost Peaks Carryover from high conc. samples.Run solvent blanks (EtOAc); Increase final bake-out to 310°C.
References
  • Development and application of a dispersive solid-phase extraction method for the simultaneous determination of chloroacetamide herbicide residues in soil by gas chromatography-tandem mass spectrometry (GC-MS/MS). Taylor & Francis. Available at: [Link]

  • Analysis of Chloroacetanilide Herbicides in Water Samples by Solid-Phase Microextraction Coupled With Gas Chromatography-Mass Spectrometry. PubMed. Available at: [Link]

  • Determination of Three Kinds of Chloroacetanilide Herbicides in Radix Pseudostellariae by Accelerated Solvent Extraction and Gas Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]

Sources

Application Note: Precision Preparation of 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide Analytical Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This Application Note details the protocol for the preparation of gravimetric and volumetric standard solutions of 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide . This compound is a structural analog and potential degradation product/impurity of chloroacetanilide herbicides (e.g., Alachlor, Acetochlor). Accurate standard preparation is critical for quantifying environmental residues (EPA Method 535 context) or pharmaceutical genotoxic impurity (GTI) profiling.

Key Technical Challenges Addressed:

  • Solubility: Overcoming slow dissolution kinetics in polar solvents.

  • Adsorption: Mitigating loss of hydrophobic analytes to glass surfaces.

  • Stability: Preventing hydrolytic and photolytic degradation during storage.

Safety & Handling (E-E-A-T)

Hazard Classification: Chloroacetanilides are potential sensitizers and suspected carcinogens.[1]

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety goggles.

  • Containment: All weighing and dissolution must occur within a certified Fume Hood.

  • Waste: Segregate as halogenated organic waste.

Materials & Equipment

Reagents
ReagentGradePurpose
Analyte Certified Reference Material (CRM) >98% PurityPrimary Standard
Methanol (MeOH) LC-MS GradePrimary Solvent (High solubility, EPA 535 compliant)
Acetonitrile (ACN) LC-MS GradeAlternative Solvent (If using RPLC methods)
Water 18.2 MΩ·cm (Milli-Q)Diluent for working standards
Instrumentation
  • Analytical Balance: Readability of 0.01 mg (0.00001 g) or better (e.g., Mettler Toledo XPR).

  • Sonicator: Ultrasonic bath with temperature control.

  • Glassware: Class A Volumetric Flasks (Amber glass to prevent photolysis).

  • Vials: Silanized amber glass vials (2 mL and 20 mL) with PTFE-lined caps.

Experimental Protocol

Solvent Selection Logic

While the analyte is sparingly soluble in water, it exhibits high solubility in polar organic solvents. Methanol is selected as the primary solvent because:

  • Compatibility: It is the standard solvent for EPA Method 535 (Chloroacetanilide degradates).

  • Protic Nature: It stabilizes the amide functionality better than aprotic solvents like Acetone during long-term storage.

  • Volatility: It allows for easy concentration (blow-down) if required, unlike DMSO.

Preparation of Primary Stock Solution (1.0 mg/mL)

Objective: Create a stable, high-concentration stock solution based on gravimetric weight.

  • Equilibration: Allow the reference standard vial to reach room temperature (20-25°C) before opening to prevent condensation, which alters the weighing mass.

  • Weighing:

    • Place a clean, dry 10 mL Class A volumetric flask on the balance. Tare.

    • Weigh approximately 10.0 mg (± 0.1 mg) of the analyte directly into the flask.

    • Note: Do not use a weigh boat; transfer losses are significant for small masses.

    • Record the exact mass (

      
      ) to 0.01 mg precision.
      
  • Dissolution:

    • Add approximately 8 mL of Methanol .

    • Sonicate for 5 minutes. Critical: Monitor temperature; do not exceed 30°C to prevent degradation.

    • Inspect visually for any suspended particulates.

  • Final Volume:

    • Dilute to the mark with Methanol.[2]

    • Invert 10 times to mix.

  • Calculation (Concentration Correction):

    
    
    
Preparation of Intermediate & Working Standards

Objective: Serial dilution to reach the dynamic range of the instrument (typically 1 ppb – 500 ppb for LC-MS/MS).

Dilution Scheme (Example):

  • Intermediate Stock A (10 µg/mL): Transfer 100 µL of Primary Stock into 9.9 mL of MeOH.

  • Working Standard B (100 ng/mL): Transfer 100 µL of Intermediate A into 9.9 mL of 50:50 MeOH:Water.

    • Note: The final working solvent should match the initial mobile phase conditions of your chromatography method to prevent peak distortion (solvent effects).

Workflow Visualization (Graphviz)

StandardPreparation Start Start: Reference Material (>98% Purity) Weigh Gravimetric Weighing (10 mg into 10 mL Flask) Start->Weigh Dissolve Dissolution (Methanol + Sonication) Weigh->Dissolve Add 8mL MeOH Primary Primary Stock Solution (~1000 µg/mL) Dissolve->Primary Volumetric Make-up Dilute1 Dilution 1:100 (Intermediate Stock) Primary->Dilute1 Storage Storage: -20°C Amber Glass Primary->Storage Aliquot Inter Intermediate Solution (10 µg/mL) Dilute1->Inter Dilute2 Dilution to Mobile Phase (50:50 MeOH:H2O) Inter->Dilute2 Inter->Storage Final Working Standard (LC-MS Ready) Dilute2->Final

Figure 1: Step-by-step workflow for the preparation of calibration standards from neat reference material.

Quality Control & Validation

To ensure the trustworthiness of the prepared standards, perform the following checks:

Verification
  • UV-Vis Check: If a previous validated stock exists, compare the absorbance at 220 nm (amide bond) or 254 nm (phenyl ring). The Relative Percent Difference (RPD) should be < 5%.[3]

  • Chromatographic Purity: Inject the Primary Stock (diluted) onto an HPLC-UV/DAD system. Ensure no secondary peaks >0.1% area exist (indicates degradation during sonication).

Stability & Storage
  • Container: Store in Amber vials to prevent photo-dechlorination (common in chloro-aromatics).

  • Temperature: -10°C to -20°C.

  • Shelf Life:

    • Primary Stock (MeOH): 6 months.[2]

    • Working Standards (Water/MeOH): 1 week (hydrolysis risk increases in aqueous mixtures).

Troubleshooting Table
IssueProbable CauseCorrective Action
Particulates Visible Incomplete dissolutionSonicate for 5 more mins; ensure temp <30°C.
Peak Tailing (LC) Solvent mismatchEnsure working standard solvent matches mobile phase A/B ratio.
Signal Drift Adsorption to glassUse silanized glassware or add 0.1% Formic Acid to stabilize.

References

  • U.S. Environmental Protection Agency (EPA). (2005). Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).[4] Version 1.1. [Link]

  • PubChem. (2025).[5] 2-Chloro-N-(2,6-diethylphenyl)acetamide (Compound Summary). National Library of Medicine. [Link]

Sources

recrystallization techniques for 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Recrystallization of 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide

Introduction & Scope

Target Compound: 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide Chemical Class: Chloroacetanilide (Secondary Amide) Application: Key intermediate in the synthesis of specialized herbicides (analogous to Alachlor/Acetochlor precursors) and high-performance polymer curing agents.

Objective: This guide details the purification of crude 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide to >98% purity (HPLC/GC). The presence of the 3-chloro substituent on the 2,6-diethylphenyl ring introduces specific lipophilicity and steric constraints that differentiate this molecule from standard acetanilide intermediates.

Core Challenges:

  • Oiling Out: The combination of the lipophilic diethyl/chloro-phenyl group and the polar amide bond often leads to liquid-liquid phase separation (oiling) before crystallization.

  • Hydrolysis Risk: The

    
    -chloroacetamide moiety is susceptible to hydrolysis under prolonged heating in aqueous media, necessitating controlled thermal exposure.
    
  • Impurity Carryover: Unreacted 3-chloro-2,6-diethylaniline (precursor) and bis-acylated byproducts must be efficiently removed.

Physicochemical Basis for Protocol Design

To design a robust recrystallization, we must exploit the solubility differential between the target amide and its impurities.

Table 1: Solubility Profile & Solvent Selection Logic

Solvent SystemRoleSolubility Behavior (Target)Logic for Selection
Ethanol (95%) Primary SolventHigh solubility at boiling; Moderate at RT.Excellent for dissolving the polar amide bond; miscible with water.
Water Anti-SolventInsoluble.Drastically reduces solubility when added to ethanolic solution; forces crystallization.
Toluene Alternative SolventHigh solubility (hot).Good for anhydrous processing; azeotropes water if present.
Heptane Alternative Anti-SolventLow solubility (hot/cold).Used in conjunction with Toluene to induce precipitation without water.
Ethyl Acetate Wash SolventModerate solubility.Useful for initial trituration but too soluble for high-yield recrystallization.

Impurity Management:

  • Precursor Aniline: More soluble in acidic/polar organic mixtures. Remained in the mother liquor.

  • Chloroacetic Acid (Hydrolysis byproduct): Highly water-soluble; removed in the aqueous filtrate.

  • Bis-amides: Typically much less soluble; often removed by hot filtration before cooling.

Protocol A: Dual-Solvent Recrystallization (Ethanol/Water)

Recommended for general purification and removal of polar impurities.

Prerequisites:

  • Equipment: Round-bottom flask (RBF), reflux condenser, magnetic stirrer, heating mantle, addition funnel.

  • Safety: Wear nitrile gloves and a respirator. Chloroacetanilides are potential skin sensitizers.

Step-by-Step Methodology
  • Dissolution (Saturation):

    • Place 10.0 g of crude solid in a 250 mL RBF.

    • Add Ethanol (95%) slowly while heating to reflux (approx. 78°C).

    • Target: Use the minimum volume required to dissolve the solid completely at reflux (typically 3–5 mL per gram).

    • Observation: If the solution is dark/colored, add activated charcoal (0.5 g), reflux for 5 mins, and perform a hot filtration through Celite.

  • Anti-Solvent Addition (The Critical Step):

    • Maintain the solution at a gentle boil.

    • Add warm Deionized Water (50-60°C) dropwise through the addition funnel.

    • Stop Condition: Continue adding water until a persistent turbidity (cloudiness) forms that does not disappear with swirling.

    • Re-dissolution: Add 1–2 mL of hot Ethanol to clear the turbidity and restore a homogeneous solution.

  • Controlled Cooling (Crystallization):

    • Remove the heat source and allow the flask to cool to room temperature (RT) slowly on a cork ring or wood block. Do not use an ice bath yet.

    • Mechanism:[1][2][3][4][5][6] Slow cooling promotes the growth of pure, defined crystals and prevents the trapping of mother liquor (inclusions).

    • Troubleshooting: If oil droplets appear (oiling out), reheat to dissolve and add a seed crystal of pure product or scratch the glass wall with a rod.

  • Final Crystallization & Filtration:

    • Once at RT, place the flask in an ice-water bath (0–4°C) for 30 minutes to maximize yield.

    • Filter the crystals using a Büchner funnel under vacuum.[6]

  • Washing & Drying:

    • Wash the filter cake with a cold (0°C) mixture of Ethanol/Water (1:1 ratio).

    • Dry the solid in a vacuum oven at 40°C for 4–6 hours. Avoid temperatures >60°C to prevent sublimation or degradation.

Protocol B: Single-Solvent Recrystallization (Toluene/Heptane)

Recommended for moisture-sensitive batches or when strict anhydrous conditions are required.

  • Dissolution: Dissolve the crude material in the minimum amount of boiling Toluene .

  • Precipitation: Remove from heat. While still hot, slowly add Heptane until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of Toluene to clear the solution.

  • Cooling: Allow to cool slowly to RT. The lipophilic nature of the ethyl/chloro groups favors crystallization from this non-polar matrix.

  • Isolation: Filter and wash with cold Heptane.

Process Visualization (Workflow)

The following diagram illustrates the decision logic and flow for Protocol A (Ethanol/Water), including critical checkpoints for "Oiling Out."

RecrystallizationFlow Start Crude 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide Dissolve Dissolve in Boiling Ethanol (95%) Start->Dissolve CheckColor Is solution colored? Dissolve->CheckColor Charcoal Add Activated Charcoal Hot Filtration CheckColor->Charcoal Yes AddWater Add Warm Water (Anti-Solvent) Until Turbid CheckColor->AddWater No Charcoal->AddWater ClearTurbidity Add minimal hot Ethanol to clear solution AddWater->ClearTurbidity Cooling Slow Cool to Room Temp ClearTurbidity->Cooling CheckOil Did it Oil Out? Cooling->CheckOil Reheat Reheat & Add Seed Crystal CheckOil->Reheat Yes IceBath Ice Bath (0-4°C) for 30 min CheckOil->IceBath No (Crystals Formed) Reheat->Cooling Filter Vacuum Filtration & Wash (Cold EtOH/H2O) IceBath->Filter Dry Dry in Vacuum Oven (40°C) Filter->Dry

Caption: Workflow for the Ethanol/Water recrystallization process with integrated troubleshooting loops for oiling out.

Quality Control & Troubleshooting

Purity Assessment:

  • Melting Point (MP): The pure compound should have a sharp melting range (typically within 1–2°C).

    • Note: While the exact MP of this specific isomer is proprietary/variable, analogs typically melt between 120°C–135°C . A broad range indicates solvent inclusion or impurities.

  • HPLC: Use a C18 column (e.g., Agilent Zorbax) with an Acetonitrile/Water gradient. The target peak should account for >98% of the area.

Troubleshooting "Oiling Out": Oiling out occurs when the compound separates as a liquid phase before crystallizing. This is common with chloroacetanilides due to their low melting points and high lipophilicity.

  • Cause: Solution is too concentrated or cooled too rapidly.

  • Fix:

    • Reheat the mixture until homogeneous.

    • Add a small amount of additional Ethanol (solvent).

    • Add a seed crystal of pure product at the cloud point.

    • Stir vigorously during cooling to induce nucleation.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Link

  • Gowda, B. T., et al. (2007).[7] "Structural Studies on N-(2,6-dimethyl/diethylphenyl)acetamides." Zeitschrift für Naturforschung B, 62(1), 35-42. (Provides structural and solubility context for 2,6-substituted acetanilides). Link

  • Sigma-Aldrich. (n.d.). Recrystallization User Guide. Merck KGaA. (General protocols for amide purification). Link

  • Cheronis, N. D. (1963). Identification of Organic Compounds. Interscience Publishers.

Sources

Precision Chloroacetylation of 3-Chloro-2,6-Diethylaniline: A Strategic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reagents for Chloroacetylation of 3-Chloro-2,6-Diethylaniline Content Type: Detailed Application Note and Protocol Audience: Researchers, Process Chemists, and Drug Development Professionals[1][2][3]

Executive Summary & Mechanistic Insight[2][3][4]

The transformation of 3-chloro-2,6-diethylaniline (CDEA) into


-(3-chloro-2,6-diethylphenyl)-2-chloroacetamide  is a critical step in the synthesis of chloroacetanilide herbicides (analogous to Butachlor/Alachlor) and specialized pharmaceutical intermediates.[1][2][3]

While a standard amide coupling, this specific substrate presents a dual challenge:

  • Steric Hindrance: The 2,6-diethyl motif creates a significant steric barrier around the nucleophilic nitrogen, retarding the attack on the carbonyl carbon of the acylating agent.[1][4]

  • Electronic Deactivation: The chlorine atom at the 3-position exerts an inductive electron-withdrawing effect (-I), further reducing the nucleophilicity of the aniline nitrogen compared to the unsubstituted 2,6-diethylaniline.[1][2][3]

Successful conversion requires reagents that balance high electrophilicity with conditions that drive the equilibrium forward, preventing the accumulation of unreacted amine or the hydrolysis of the moisture-sensitive acylating agent.[1][4]

Reagent Selection & Chemical Logic[1][2][3][4][5]

The Electrophile: Chloroacetyl Chloride (CAC)[1][4]
  • Choice: Chloroacetyl Chloride (CAS 79-04-9) is the gold standard.[1][2][3]

  • Rationale: Although chloroacetic anhydride can be used, the acid chloride is preferred for sterically hindered anilines due to its superior electrophilicity.[2][4] The high reactivity of the acyl chloride overcomes the steric bulk of the ethyl groups.[1][4]

  • Stoichiometry: A slight excess (1.1 – 1.2 equivalents) is necessary to account for hydrolysis by trace moisture and to drive the reaction to completion.[1][2][3][4]

The Base: Scavenging the Acid

The reaction generates HCl as a byproduct.[1][4] If not neutralized, the HCl will protonate the unreacted aniline, forming an unreactive anilinium salt (


), halting the reaction.[1][4]
Base SystemMechanismApplication Context
Sodium Acetate (NaOAc) in Glacial AcOH Buffers the reaction; prevents di-acylation; promotes product crystallization.[1][2][3]High Purity (Lab/Pilot) . Best for isolating crystalline solids directly.[1][2][3][4]
Inorganic Carbonate (

/

)
Biphasic neutralization (Schotten-Baumann).[1][2][3] Keeps the organic phase acid-free.[1][2][3]Industrial/Scale-up . Cost-effective and easier waste stream management.[1][2][3][4]
Tertiary Amines (TEA/DIPEA) Homogeneous catalysis.[1][2][3][4] Forms soluble salts.[1][2][3][4]Rapid Screening . Fast kinetics but requires aqueous workup to remove amine salts.[1][2][3][4]
Solvent Systems[1][2][3][6]
  • Toluene: Preferred for scale-up.[1][2][3] High boiling point allows for thermal acceleration if kinetics are sluggish.[1][2][3][4] Product often crystallizes upon cooling.[1][2][3][4]

  • Dichloromethane (DCM): Excellent solubility for both reactant and product.[1][2][3][4] Good for room temperature reactions but requires careful handling due to volatility.[1][2][3][4]

  • Glacial Acetic Acid: Unique solvent for the NaOAc method.[1][2][3][4] Solubilizes the aniline but precipitates the amide product upon water addition.[3][4]

Experimental Protocols

Protocol A: The "Glacial" Method (High Purity)

Recommended for initial synthesis to obtain high-purity reference standards.[1][2][3]

Concept: This method utilizes a buffer system (AcOH/NaOAc) that maintains the amine in a reactive equilibrium while precipitating the product, minimizing side reactions.[1][4]

Materials:

  • 3-Chloro-2,6-diethylaniline (10 mmol, ~1.84 g)[1][2][3]

  • Chloroacetyl chloride (12 mmol, ~1.35 g/0.96 mL)[1][2][4]

  • Sodium Acetate (anhydrous, 15 mmol, ~1.23 g)[1][4]

  • Glacial Acetic Acid (15 mL)

  • Saturated Sodium Acetate solution (20 mL)[1][2][3]

Step-by-Step:

  • Dissolution: In a 50 mL Erlenmeyer flask, dissolve the aniline in Glacial Acetic Acid.

  • Reagent Addition: Add the chloroacetyl chloride in one portion. The solution may warm slightly (exothermic).[1][3][4]

  • Buffering: Immediately add the saturated Sodium Acetate solution. Vigorous stirring is essential.[1][2][3][4]

  • Precipitation: Stir rapidly for 30–45 minutes. The mixture will become cloudy as the amide product precipitates.[3][4]

  • Quench: Pour the reaction mixture into 100 mL of ice-water. Stir for 15 minutes to fully harden the precipitate.

  • Isolation: Filter the solid via vacuum filtration (Buchner funnel). Wash with cold water (

    
     mL) to remove all acid and salts.[1][2][3][4]
    
  • Drying: Dry the solid in a vacuum oven at 40°C or air dry.

  • Recrystallization (Optional): If necessary, recrystallize from Ethanol/Water or Methanol.

Protocol B: Biphasic Schotten-Baumann (Scalable)

Recommended for gram-to-kilogram scale synthesis.[1][2][3]

Concept: Uses a biphasic system (Toluene/Water) with an inorganic base.[1][2][3][4] This method prevents the "salting out" of the amine and allows for easy separation of the organic product layer.[1][4]

Materials:

  • 3-Chloro-2,6-diethylaniline (50 mmol)[1][2][3]

  • Chloroacetyl chloride (60 mmol)[1][2][3]

  • Sodium Carbonate (

    
    ) (60 mmol) dissolved in Water (50 mL)[1][2][3]
    
  • Toluene (50 mL)

Step-by-Step:

  • Setup: Charge a 250 mL 3-neck round-bottom flask with the aniline and Toluene. Cool to 0–5°C using an ice bath.[1][2][3][4]

  • Base Addition: Add the aqueous Sodium Carbonate solution. Stir vigorously to create an emulsion.

  • Acylation: Add Chloroacetyl chloride dropwise via an addition funnel over 20 minutes. Crucial: Maintain temperature <10°C to prevent hydrolysis of the acid chloride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1][2][3][4]

  • Workup: Stop stirring and allow phases to separate.

    • Top Layer: Organic product.[1][2][3][4][5][6]

    • Bottom Layer: Aqueous waste (NaCl, excess base).[1][2][3][4]

  • Wash: Wash the organic layer with 1M HCl (20 mL) to remove unreacted aniline, followed by Brine (20 mL).

  • Concentration: Dry the organic layer over

    
    , filter, and rotovap to dryness. The residue will likely solidify; if it remains an oil, triturate with cold hexanes.[4]
    

Visualization of Reaction Logic[1][4]

Chloroacetylation_Workflow Start Substrate: 3-Chloro-2,6-diethylaniline Decision Select Method Based on Scale/Purity Start->Decision MethodA Method A: Glacial AcOH/NaOAc (High Purity / Lab Scale) Decision->MethodA Need Crystals/Ref Std MethodB Method B: Biphasic Toluene/Base (Scalable / Industrial) Decision->MethodB Need >10g Scale Reagent Reagent: Chloroacetyl Chloride (Electrophile) MethodA->Reagent MethodB->Reagent ProcessA 1. Dissolve in AcOH 2. Add CAC 3. Buffer with NaOAc 4. Quench in Ice Water Reagent->ProcessA ProcessB 1. Dissolve in Toluene 2. Add aq. Na2CO3 3. Dropwise CAC at 0°C 4. Phase Separation Reagent->ProcessB Product Product: N-(3-chloro-2,6-diethylphenyl)-2-chloroacetamide ProcessA->Product Precipitation ProcessB->Product Solvent Evaporation

Caption: Decision tree for selecting the optimal synthesis protocol based on scale and purity requirements.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Reaction Steric hindrance prevents attack; HCl deactivates amine.[1][2][3]Increase temperature (reflux in Toluene) or use a stronger base catalyst (add 5 mol% DMAP).[1][3][4]
Hydrolysis of Reagent Wet solvents or high humidity.[1][2][3][4]Use anhydrous solvents; ensure CAC is fresh (clear, not yellow).[1][3][4]
Oiling Out Product melting point depression by impurities.[1][2][3][4][7]Triturate the crude oil with cold pentane or hexanes to induce crystallization.[1][3][4] Seed with a pure crystal if available.[1][2][3][4]
Dark Coloration Oxidation of aniline.[1][2][3][4]Perform reaction under Nitrogen (

) atmosphere.[1][2][3][4] Ensure aniline is distilled if originally dark.[1][2][3][4]

Safety & Handling (MSDS Highlights)

  • Chloroacetyl Chloride: DANGER. Potent lachrymator (tear gas agent).[1][2][3][4][8] Causes severe skin burns and eye damage.[1][2][3][4] Toxic by inhalation.[1][2][3][4] Always handle in a functioning fume hood.[1][2][3]

  • 3-Chloro-2,6-diethylaniline: Harmful if swallowed or absorbed through skin.[1][2][3] Potential methemoglobinemia inducer (like many anilines).[1][2][3][4]

  • Waste Disposal: Quench excess acid chloride with dilute sodium hydroxide before disposal.[1][2][3][4] Do not mix directly with concentrated waste bases (exothermic).[1][3][4]

References

  • Lidocaine Synthesis Protocol (Analogous Chemistry)

    • Synthesis of Lidocaine from 2,6-dimethylaniline.[1][2][3][4] University of Massachusetts Amherst.[1][2][3][4]

    • [1][2][3]

  • Chloroacetanilide Herbicide Chemistry

    • Synthesis and Characterization of Adducts of Alachlor and 2-Chloro-N-(2,6-diethylphenyl)acetamide. Chemical Research in Toxicology.[1][2][3][4]

    • [1][2][3]

  • General Amide Synthesis Reviews

    • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity. Synthetic Communications.[1][2][3][4]

    • [1][2][3]

  • Substrate Data

    • 3-Chloro-2,6-diethylaniline (PubChem CID 597855).[1][2][3] National Center for Biotechnology Information.[1][2][3][4]

    • [1][2][3]

Sources

Application Note: Synthesis and Utilization of 2-Chloro-N-(3-chloro-2,6-diethylphenyl)acetamide (CCDA) as a Herbicide Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

In the development of modern agrochemicals, chloroacetamides represent a highly effective class of pre-emergence herbicides (e.g., Alachlor, Butachlor, Pretilachlor). These compounds exert their phytotoxic effects by inhibiting the Very-Long-Chain Fatty Acid (VLCFA) elongase complex, thereby disrupting cell membrane formation in emerging weed seedlings.

As weed resistance to traditional chloroacetamides increases, structural modification of the phenyl ring has become a critical strategy in agrochemical drug development. 2-Chloro-N-(3-chloro-2,6-diethylphenyl)acetamide , frequently abbreviated as CCDA , serves a dual purpose in this domain:

  • A High-Value Synthetic Intermediate: It is the direct precursor (des-alkoxymethyl intermediate) for synthesizing next-generation 3-chloro-substituted analogs of Alachlor and Butachlor. The addition of the 3-chloro moiety significantly alters the compound's lipophilicity and soil-binding affinity.

  • A Critical Analytical Standard: CCDA is a documented, highly toxic disinfection by-product formed when Alachlor reacts with chlorine during water treatment[1]. It is used as a reference standard in environmental toxicology to monitor water safety.

As a Senior Application Scientist, I have structured this protocol to guide researchers through the safe handling, synthesis, and downstream functionalization of CCDA, emphasizing the mechanistic causality behind each experimental condition.

Physicochemical & Toxicological Profile

Because CCDA is a potent hepatotoxin capable of causing severe intracellular glutathione (GSH) depletion and liver enzyme leakage[1], strict adherence to safety protocols is mandatory. The table below summarizes the critical data required for experimental planning.

Property / ParameterData / Specification
Chemical Name 2-Chloro-N-(3-chloro-2,6-diethylphenyl)acetamide (CCDA)
Molecular Formula C₁₂H₁₅Cl₂NO
Molecular Weight 260.16 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol; Insoluble in water
Mode of Action (Herbicide) VLCFA Elongase Inhibitor (upon downstream N-alkylation)
Mammalian Toxicity Potent hepatotoxin; induces AST/ALT leakage and GSH depletion[1]
Storage Conditions Store at 2–8°C in a dry, well-ventilated area, protected from light

Mechanistic Rationale: Biochemical Pathway & Synthetic Workflow

To understand the utility of CCDA, we must visualize both its biological target pathway and its synthetic trajectory. The following diagrams illustrate how the final functionalized herbicide disrupts plant growth, and how CCDA acts as the pivotal node in its synthesis.

VLCFA_Pathway A Acetyl-CoA C VLCFA Elongase Complex (Target Enzyme) A->C Substrate B Malonyl-CoA B->C Substrate D Very-Long-Chain Fatty Acids (C20 - C24) C->D Elongation E Cell Membrane Formation & Plant Growth D->E Biosynthesis F 3-Chloro-Alachlor Analog (Active Herbicide) F->C Irreversible Inhibition (Covalent Binding) G CCDA Intermediate (Pro-herbicide) G->F N-alkylation (Synthetic Step)

Fig 1: VLCFA inhibition pathway targeted by the CCDA-derived herbicide analog.

Synthetic_Workflow N1 3-Chloro-2,6-diethylaniline (Starting Material) N3 CCDA (Herbicide Intermediate) N1->N3 N-Acylation N2 Chloroacetyl Chloride + Triethylamine N2->N3 Reagents N5 3-Chloro-Alachlor (Final Herbicide) N3->N5 N-Alkylation N4 Chloromethyl Methyl Ether + Phase Transfer Catalyst N4->N5 Reagents

Fig 2: Two-step synthetic workflow from starting aniline to final herbicide.

Experimental Protocols: Synthesis & Downstream Application

The following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality to ensure high yield and purity.

Protocol 1: Synthesis of the CCDA Intermediate (N-Acylation)

This step involves the acylation of the sterically hindered 3-chloro-2,6-diethylaniline.

Reagents & Causality:

  • Solvent: Anhydrous Dichloromethane (DCM). Why? DCM is an aprotic solvent that completely solubilizes the starting material without reacting with the highly electrophilic chloroacetyl chloride.

  • Acid Scavenger: Triethylamine (TEA). Why? The reaction generates HCl. Without TEA, the starting aniline would be protonated into an unreactive hydrochloride salt, halting the reaction at 50% conversion.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stirrer and an argon balloon, dissolve 10.0 mmol of 3-chloro-2,6-diethylaniline in 50 mL of anhydrous DCM.

  • Base Addition: Add 12.0 mmol (1.2 eq) of TEA to the solution. Stir for 5 minutes at room temperature to ensure homogeneity.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5°C. Self-Correction/Logic: Chloroacetyl chloride is highly reactive; cooling prevents runaway exothermic kinetics and minimizes the formation of di-acylated by-products.

  • Acylation: Dissolve 11.0 mmol (1.1 eq) of chloroacetyl chloride in 10 mL of DCM. Add this solution dropwise to the reaction flask over 30 minutes using an addition funnel.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Validate completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase. The aniline spot should completely disappear, replaced by a lower-Rf CCDA spot.

  • Workup: Quench the reaction with 30 mL of saturated aqueous NaHCO₃ to neutralize excess acid. Transfer to a separatory funnel, extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. Evaporate the solvent under reduced pressure to yield crude CCDA. Recrystallize from ethanol/water.

Protocol 2: Downstream Conversion to 3-Chloro-Alachlor (N-Alkylation)

The secondary amide in CCDA is highly sterically hindered by the adjacent 2,6-diethyl groups and the 3-chloro moiety, making it a poor nucleophile. We utilize a phase-transfer catalysis (PTC) system to overcome this activation energy barrier.

Reagents & Causality:

  • Alkylating Agent: Chloromethyl methyl ether (MOM-Cl).

  • Phase Transfer Catalyst (PTC): Tetrabutylammonium bromide (TBAB). Why? TBAB facilitates the transport of the deprotonated, anionic CCDA amide from the aqueous NaOH phase into the organic phase, where it can rapidly react with MOM-Cl.

Step-by-Step Methodology:

  • Biphasic Setup: Dissolve 5.0 mmol of purified CCDA in 25 mL of toluene. Add 0.5 mmol (10 mol%) of TBAB.

  • Deprotonation: Add 10 mL of a 50% (w/w) aqueous NaOH solution. Stir vigorously (1000 rpm) at room temperature for 30 minutes. Logic: High-speed stirring is required to maximize the interfacial surface area between the aqueous base and the organic solvent.

  • Alkylation: Cool the biphasic mixture to 10°C. Cautiously add 6.0 mmol (1.2 eq) of MOM-Cl dropwise. (Note: MOM-Cl is a potent carcinogen; perform strictly in a fume hood).

  • Validation & Isolation: Stir for 4 hours at room temperature. Validate via LC-MS; look for the mass shift corresponding to the addition of the methoxymethyl group (+45 Da). Separate the organic layer, wash with distilled water until neutral pH is achieved, dry, and concentrate to yield the final 3-chloro-alachlor analog.

Analytical Validation & Self-Correction

To ensure the trustworthiness of the synthesized CCDA intermediate, the following analytical checks must be performed before proceeding to Protocol 2:

  • HPLC-UV: Run a reverse-phase C18 column (Acetonitrile:Water gradient). A single sharp peak at ~254 nm confirms the absence of unreacted aniline.

  • Mass Spectrometry (ESI-MS): Confirm the exact mass. The presence of two chlorine atoms in CCDA will yield a distinct isotopic pattern (M, M+2, M+4 in a 9:6:1 ratio) around m/z 260.

  • Safety Check: Because CCDA is a known chlorination by-product of Alachlor that induces severe hepatotoxicity[1], all contaminated glassware must be quenched in a 1M NaOH/Ethanol bath for 24 hours to hydrolyze the reactive chloroacetamide bond before standard washing.

References

  • Title: In vitro hepatotoxicity of alachlor and its by-products Source: Journal of Applied Toxicology, 2002. URL: [Link]

  • Title: Efficient alachlor degradation by the filamentous fungus Paecilomyces marquandii with simultaneous oxidative stress reduction Source: ResearchGate / Environmental Science, 2025. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide Production

Author: BenchChem Technical Support Team. Date: March 2026

Core Logic: The "Steric-Electronic" Conflict

Producing 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide presents a unique challenge compared to standard acetanilides. You are fighting a war on two fronts:

  • Steric Hindrance: The 2,6-diethyl groups create a "picket fence" around the amine, significantly slowing down the nucleophilic attack on the chloroacetyl chloride.

  • Electronic Deactivation: The 3-chloro substituent is an electron-withdrawing group (EWG). Through inductive effects (-I), it reduces the electron density on the nitrogen, making your aniline a weak nucleophile .

The Consequence: The reaction rate is sluggish. This "slow chemistry" creates a window of opportunity for two critical side reactions: Hydrolysis (if moisture is present) and N-Alkylation (Dimerization).

Reaction Pathway & Critical Impurities[1]

To solve the problem, we must visualize the enemy. The diagram below maps the competition between the desired Acylation and the parasitic N-Alkylation.

ReactionPathway Aniline 3-Chloro-2,6-diethylaniline (Starting Material) Product Target Chloroacetamide (Product) Aniline->Product Primary Path (Acylation) Dimer N-Alkylated Dimer (Major Impurity) Aniline->Dimer Attack on Product CAC Chloroacetyl Chloride (Reagent) CAC->Product Hydrolysis Chloroacetic Acid (Byproduct) CAC->Hydrolysis + H2O (Wet Solvent) Product->Dimer Secondary Path (Self-Alkylation)

Figure 1: Reaction network showing the competition between the desired acylation (Green) and the parasitic dimer formation (Red).

Troubleshooting Guide: Diagnosing Your Impurity Profile

Use this table to interpret your HPLC/GC data and adjust your process immediately.

Symptom / ImpurityProbable CauseCorrective Action (The "Fix")
High "Dimer" Content (N-alkylated impurity)Local Excess of Amine: The aniline attacked the alkyl chloride tail of the product because the acid chloride was depleted or added too slowly.High Temp: Heat favors alkylation (

is higher for alkylation than acylation).
1. Reverse Addition: Add the Aniline to the Acid Chloride solution. This ensures Acid Chloride is always in excess.2. Lower Temp: Maintain reaction at 0–5°C during addition.3. Dilution: Increase solvent volume to separate product molecules from unreacted aniline.
Low Conversion (Unreacted Aniline)Reagent Hydrolysis: Your Chloroacetyl Chloride (CAC) hydrolyzed before reacting due to wet solvent.Deactivation: The 3-Cl group made the aniline too sluggish.1. Dry Solvents: Ensure Toluene/DCM has <0.05% water.2. Increase Stoichiometry: Use 1.2 – 1.3 eq of CAC.3. Catalyst: Add 5 mol% DMAP (Dimethylaminopyridine) carefully, or use reflux after addition is complete.
Unknown "Tar" / Color (Dark Brown/Black)Oxidation: Aniline oxidized before reacting.Exotherm Spike: Uncontrolled heat release causing polymerization.1. Nitrogen Blanket: Run strictly under

.2. Controlled Addition: Slow down the addition rate to keep internal temp <10°C.
New Peak @ RT ~2-3 min (Chloroacetic Acid)Moisture Ingress: Water entered the system.1. Check Lines: Verify reactor seal.2. Switch Base: If using aqueous base (Schotten-Baumann), switch to Anhydrous conditions (TEA/DCM) for this specific deactivated aniline.

Optimized Protocol: The "Cold-Select" Method

For 3-chloro-2,6-diethylaniline, standard Schotten-Baumann (water/DCM) often fails because the reaction is too slow, allowing the acid chloride to hydrolyze. We recommend an Anhydrous Inverse-Addition protocol.

Reagents
  • Substrate: 3-Chloro-2,6-diethylaniline (1.0 eq)

  • Reagent: Chloroacetyl chloride (1.2 eq)

  • Base: Triethylamine (1.3 eq) or Pyridine (1.3 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (10V)

Step-by-Step Workflow
  • Preparation (Reactor A): Dissolve Chloroacetyl chloride (1.2 eq) in DCM (5V). Cool to -10°C .

  • Preparation (Reactor B): Dissolve Aniline (1.0 eq) and Base (1.3 eq) in DCM (5V).

  • The Critical Step (Inverse Addition): Slowly add the contents of Reactor B (Amine) into Reactor A (Acid Chloride) over 1-2 hours.

    • Why? This keeps the Acid Chloride in excess at all times, starving the system of the free amine needed to form the Dimer impurity.

  • Maintenance: Maintain internal temperature between -5°C and 0°C.

  • Completion: Once addition is done, allow to warm to 20°C. Monitor by HPLC.

    • Note: Due to the 3-Cl deactivation, if conversion stalls at 90%, heat to reflux (40°C) for 1 hour.

  • Quench: Add dilute HCl (1M) to quench excess base and solubilize amine salts. Separate layers.

Frequently Asked Questions (FAQ)

Q: Why is my product turning pink/purple during workup? A: This indicates oxidation of unreacted aniline. If your conversion wasn't 100%, the remaining 3-chloro-2,6-diethylaniline oxidizes rapidly in air. Fix: Ensure >99% conversion before workup, or wash the organic layer with dilute HCl to remove unreacted aniline before removing the solvent.

Q: Can I use inorganic bases like


 instead of TEA? 
A:  Yes, but you must use a biphasic system (e.g., Toluene/Water) with vigorous stirring. However, for this specific deactivated aniline, the reaction might be too slow for a biphasic system (hydrolysis risk). We recommend sticking to homogeneous anhydrous conditions (TEA/DCM) unless you are at manufacturing scale where cost is prohibitive.

Q: The "Dimer" impurity is still at 2%. How do I remove it? A: The dimer is significantly less soluble in alcohols than the product. Fix: Recrystallize the crude solid from cold Isopropanol (IPA) or Methanol. The dimer will likely remain undissolved or precipitate first.

Q: Does the 3-chloro group really make that much difference compared to normal 2,6-diethylaniline? A: Yes. In kinetic studies of chloroacetanilides, electron-withdrawing groups can reduce the rate constant (


) by an order of magnitude. This necessitates the "excess reagent" and "strict anhydrous" controls described above.

References

  • Impurity Profiling: PubChem. "2-Chloro-N-(2,6-diethylphenyl)acetamide - Impurity and Metabolite Data." Available at: [Link]

  • Mechanistic Insight: Taylor & Francis Online. "Chemoselective N-chloroacetylation of anilines: Kinetic controls and side reactions." Available at: [Link] (General reference for N-acylation kinetics).

  • Precursor Synthesis: Google Patents. "CN1903832A - Preparation method of 3-chloro-2,6-diethyl aniline."[1] Available at:

Sources

Technical Support Center: Stability & Handling of 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stability, handling, and experimental considerations for 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide . This response is structured as a specialized support center resource for researchers.

Executive Stability Summary

2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide is a substituted


-chloroacetanilide, structurally analogous to the N-dealkylated metabolites of herbicides like Alachlor or Butachlor, but with an additional electron-withdrawing chlorine on the phenyl ring (position 3).
  • Primary Instability: The molecule possesses two reactive sites: the

    
    -chloro alkyl group  (susceptible to nucleophilic substitution) and the amide bond  (susceptible to hydrolysis).
    
  • Buffer Incompatibility: CRITICAL WARNING. Do not use primary or secondary amine buffers (e.g., Tris, Glycine). The

    
    -chloro group acts as an alkylating agent and will irreversibly react with the buffer species, forming artifacts.
    
  • Aqueous Half-life: Estimated at <24 hours at pH > 8.0 (Amide hydrolysis). Stable for days at pH 4.0–6.0 at 4°C.

Core Technical Guide (Q&A Format)

Q1: Which aqueous buffers are safe to use?

Recommendation: Use non-nucleophilic buffers. The


-chloroacetamide moiety is an electrophile. It reacts rapidly with thiols and amines.
Buffer SystemCompatibilityTechnical Note
Phosphate (PBS/KPi) Recommended Non-nucleophilic. Ideal for pH 6.0–7.5.
Acetate / Citrate Recommended Excellent stability at pH 4.0–5.5.
Tris (Tromethamine) FORBIDDEN Primary amine reacts with C-Cl bond (alkylation).
Glycine FORBIDDEN Primary amine reacts rapidly.
HEPES / MOPS ⚠️ Caution Contains hindered amines/piperazines. May react slowly over long incubations (>24h).
Q2: What is the degradation mechanism in water?

In the absence of nucleophiles (like amines), the compound degrades via two competing hydrolysis pathways. The 3-chloro substituent on the phenyl ring exerts an electron-withdrawing inductive effect (-I), which decreases the electron density on the amide nitrogen.

  • Amide Hydrolysis (pH > 8): The electron-deficient ring makes the aniline group a better leaving group, accelerating alkaline hydrolysis to yield 3-chloro-2,6-diethylaniline and chloroacetic acid.

  • C-Cl Hydrolysis (Neutral/Acidic): Direct displacement of chloride by water forms the hydroxyacetamide (glycolamide) derivative.

Q3: How should I prepare stock solutions to prevent precipitation?

This compound is highly lipophilic (LogP estimated > 3.5).

  • Stock Solvent: Dissolve in DMSO or Acetonitrile (anhydrous) at 10–50 mM.

  • Aqueous Dilution: Do not exceed 100 µM in aqueous buffer without verifying solubility.

  • Mixing Protocol: Add the organic stock dropwise to the vortexing buffer to prevent "crashing out" (formation of micro-crystals).

Visualizing Degradation Pathways

The following diagram illustrates the competing degradation pathways and the specific artifact formation with amine buffers.

DegradationPathways Parent 2-chloro-N-(3-chloro- 2,6-diethylphenyl)acetamide Aniline Metabolite A: 3-chloro-2,6-diethylaniline (Amide Cleavage) Parent->Aniline High pH (>8.0) OH- attack on Carbonyl Hydroxy Metabolite B: N-(3-chloro-2,6-diethylphenyl)- 2-hydroxyacetamide (C-Cl Displacement) Parent->Hydroxy Neutral pH H2O attack on C-Cl Artifact Artifact: N-alkylated TRIS adduct (Irreversible) Parent->Artifact In TRIS Buffer NH2 attack on C-Cl

Caption: Competing degradation pathways. Red path dominates in alkaline conditions; Yellow path in neutral conditions. The Dotted path represents artifact formation in amine buffers.

Troubleshooting Guide

Issue: Loss of Parent Compound Signal in LC-MS

Symptom: The parent peak (M+H) decreases rapidly over 4 hours, but no precipitate is visible. Diagnosis: Chemical instability or Adsorption.

CheckAction
Buffer Check Are you using Tris or Glycine? Fix: Switch to Phosphate (pH 7.4).
Container Check Are you using polystyrene/polypropylene? Lipophilic compounds adsorb to plastic. Fix: Use Glass or PTFE vials.
New Peak? Look for Mass +18 (Hydrolysis -> OH) or Mass -76 (Loss of chloroacetyl -> Aniline).
Issue: "Cloudy" Buffer upon Addition

Symptom: Immediate turbidity when spiking stock into buffer. Diagnosis: Solubility limit exceeded (Crash-out). Protocol Adjustment:

  • Reduce final concentration to < 50 µM.

  • Include 0.1% Tween-20 or Cyclodextrin in the buffer to solubilize the hydrophobic ring.

  • Ensure organic co-solvent (DMSO) is at least 0.5% - 1.0% v/v.

Experimental Workflow: Stability Assay

Follow this standardized protocol to validate stability in your specific matrix.

StabilityWorkflow Step1 Preparation 10mM Stock in DMSO Step2 Spike Buffer (Phosphate, pH 7.4) Final: 10µM Step1->Step2 Step3 Incubation 37°C vs 4°C Glass Vials Step2->Step3 Step4 Sampling 0h, 1h, 4h, 24h Step3->Step4 Step5 Quench Add equal vol. Acetonitrile Step4->Step5 Step6 Analysis LC-MS/MS Monitor Parent & Aniline Step5->Step6

Caption: Standard Operating Procedure (SOP) for assessing hydrolytic stability.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 597855, 3-Chloro-2,6-diethylaniline. Retrieved from [Link]

    • Context: Source for the degradation product (aniline)
  • NIST Mass Spectrometry Data Center. Acetamide, 2-chloro-N-(2,6-diethylphenyl)- (CDEPA). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

    • Context: Structural analog data used to model the stability of the 3-chloro deriv
  • Context: Provides hydrolysis rates and pathways for chloroacetanilide herbicides in aqueous systems.
  • Context: Verification of the aniline moiety's commercial availability and physical properties.

Technical Support Center: Purification of 2-Chloro-N-(3-chloro-2,6-diethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this compound. Our focus is on providing practical, evidence-based solutions that explain the causality behind each procedural choice, ensuring both efficiency and high purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide product?

A: The impurity profile is intrinsically linked to the synthesis method, which is typically the acylation of 2,6-diethyl-3-chloroaniline with chloroacetyl chloride.[1] Understanding these potential contaminants is the first step toward a rational purification strategy.

Impurity Type Chemical Name / Description Origin Primary Removal Method
Unreacted Starting Material 2,6-diethyl-3-chloroanilineIncomplete acylation reaction.Acid wash (e.g., dilute HCl) during workup; Recrystallization; Chromatography.
Excess Reagent/Byproduct Chloroacetic acidHydrolysis of unreacted chloroacetyl chloride.Basic wash (e.g., NaHCO₃) during workup.
Reaction Byproduct Hydrochloric Acid (HCl)Generated during the amide bond formation.Basic wash (e.g., NaHCO₃) during workup.
Side-Product N,N-bis(chloroacetyl) derivativeOver-acylation of the starting aniline.[2]Recrystallization; Chromatography.
Solvent-Related Residual reaction or extraction solventsIncomplete removal during workup.Drying under high vacuum; Trituration.[2]
Degradation Product 2,6-diethyl-3-chloroanilineHydrolysis of the product amide bond under harsh acidic or basic conditions.[3][4][5]Use of mild workup conditions; careful pH control.
Q2: What is the most critical first step after the reaction is complete?

A: A proper aqueous workup is the essential first purification step. The goal is to remove water-soluble and reactive impurities before attempting crystallization or chromatography. A typical workup involves washing the organic layer sequentially with a dilute acid, a dilute base, and finally brine. The basic wash (e.g., saturated sodium bicarbonate solution) is particularly crucial as it neutralizes the HCl byproduct and quenches any remaining chloroacetyl chloride, preventing potential side reactions.[2][6][7]

Q3: How do I select an appropriate solvent system for recrystallization?

A: The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Conversely, the impurities should either be completely soluble or completely insoluble at all temperatures. Given that chloroacetamides are often soluble in solvents like methanol and chloroform but insoluble in water[8], a two-solvent system such as ethanol/water, methanol/water, or isopropanol/water is often an excellent starting point. You would dissolve the crude product in the minimum amount of hot "good" solvent (e.g., ethanol) and then slowly add the "poor" solvent (e.g., water) until turbidity persists, then reheat to clarify and cool slowly.

Q4: When is it necessary to use column chromatography?

A: While recrystallization is efficient for removing impurities with significantly different solubility profiles, column chromatography is required when impurities have similar properties to the desired product.[2] Consider chromatography in the following scenarios:

  • Persistent Impurities: If recrystallization fails to improve purity to the desired level (>98%).

  • Oily or Gummy Products: When the crude product fails to solidify, indicating the presence of impurities that inhibit crystal lattice formation.[2]

  • Structurally Similar Impurities: To separate byproducts like the N,N-bis(chloroacetyl) derivative, which may have a polarity close to the target compound.

Purification & Troubleshooting Workflow

The following diagram outlines a general workflow for purifying your crude product, starting from the initial workup to advanced troubleshooting steps.

cluster_0 Phase 1: Initial Purification cluster_1 Phase 2: Bulk Purification cluster_2 Phase 3: Advanced Purification & Troubleshooting crude Crude Reaction Mixture workup Aqueous Workup (Acid/Base/Brine Washes) crude->workup dry Dry & Concentrate workup->dry crude_solid Crude Solid Product dry->crude_solid oily_issue Issue: Product is Oily/Gummy dry->oily_issue recrystallize Recrystallization crude_solid->recrystallize purity_check1 Purity Check (TLC/HPLC/NMR) recrystallize->purity_check1 chromatography Column Chromatography purity_check1->chromatography Purity < 98% final_product Final Product (>98% Purity) purity_check1->final_product Purity > 98% purity_check2 Purity Check (TLC/HPLC/NMR) chromatography->purity_check2 purity_check2->final_product Purity > 98% triturate Trituration with Hexane/Pentane triturate->recrystallize If solidifies oily_issue->triturate Action

Caption: General purification workflow for 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide.

Troubleshooting Guide

Problem: My crude product is an oil or a gummy solid and refuses to crystallize.
  • Causality: The presence of significant amounts of residual solvent or impurities can disrupt the formation of a stable crystal lattice. Oily byproducts, in particular, can coat the solid particles and inhibit crystallization.

  • Recommended Solutions:

    • Ensure Complete Solvent Removal: Dry the crude product under a high vacuum for an extended period, possibly with gentle heating (e.g., 40°C), to remove all volatile solvents.

    • Trituration: This technique involves stirring or grinding the crude oil/gummy solid with a solvent in which the desired product is insoluble, but the impurities are soluble. For this compound, a non-polar solvent like hexanes or pentane is an excellent choice.[2] The process washes away the oily impurities, often inducing solidification of the product.

    • "Seeding": If you have a small amount of pure, solid material from a previous batch, adding a tiny crystal ("a seed") to the oil can initiate crystallization.

Problem: After a single recrystallization, my product purity is still below 95% and the primary contaminant is unreacted 2,6-diethyl-3-chloroaniline.
  • Causality: This indicates either an incomplete initial reaction or, more likely, an inefficient workup that failed to remove the basic starting material. The aniline may have co-precipitated with your product during recrystallization due to similar solubility properties.

  • Recommended Solutions:

    • Re-dissolve and Wash: Dissolve the semi-pure product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Transfer the solution to a separatory funnel and wash it thoroughly with dilute hydrochloric acid (e.g., 1 M HCl). The acidic wash will protonate the basic aniline, forming a water-soluble salt that partitions into the aqueous layer.

    • Follow-up Washes: After the acid wash, wash the organic layer with water and then brine to remove any residual acid.

    • Re-crystallize: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent. Recrystallize the resulting solid from an appropriate solvent system.

Problem: My analytical data (Mass Spec, NMR) suggests the presence of a diacylated impurity.
  • Causality: The diacylated byproduct, N,N-bis(chloroacetyl)-2,6-diethyl-3-chloroaniline, forms when the nitrogen atom of the starting aniline reacts with a second molecule of chloroacetyl chloride.[2] This impurity is non-polar and neutral, so it will not be removed by aqueous acid-base washes.

  • Recommended Solutions:

    • Flash Column Chromatography: This is the most effective method for separating compounds with different polarities. The diacylated product, lacking the N-H bond, is typically less polar than the desired mono-acylated product. A silica gel column using a solvent gradient system, such as hexanes:ethyl acetate (starting from a low polarity like 9:1 and gradually increasing the ethyl acetate concentration), should provide good separation. Monitor the fractions by TLC to isolate the pure product.

    • Fractional Recrystallization: This is a more challenging approach but can sometimes be effective. It relies on subtle differences in solubility between the product and the impurity. It may require trying several different solvent systems and accepting lower yields.

Experimental Protocols

Protocol 1: Standard Aqueous Workup
  • Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.

  • If the reaction was run in a water-miscible solvent, dilute it with an immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x). Caution: Perform this slowly as CO₂ evolution may cause pressure buildup.

    • Deionized water (1x).

    • Saturated aqueous sodium chloride (brine) solution (1x). This helps to break up emulsions and remove residual water from the organic layer.

  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid.

Protocol 2: Recrystallization from Ethanol/Water
  • Place the crude solid product in an Erlenmeyer flask with a stir bar.

  • Add the minimum amount of hot ethanol required to fully dissolve the solid. Keep the solution at or near its boiling point.

  • Once dissolved, slowly add deionized water dropwise while stirring vigorously until the solution becomes faintly and persistently cloudy (turbid).

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the purified crystals under a high vacuum to a constant weight.

Impurity Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common purity issues.

start Purity < 98% after Recrystallization check_nmr Analyze Impurity Profile (¹H NMR / LC-MS) start->check_nmr is_aniline Unreacted Aniline (Basic Impurity)? check_nmr->is_aniline is_diacyl Diacylated Byproduct (Neutral, Non-polar)? is_aniline->is_diacyl No action_acid_wash Action: Re-dissolve & perform acid wash (1M HCl) is_aniline->action_acid_wash Yes is_unknown Other/Multiple Impurities? is_diacyl->is_unknown No action_chromatography Action: Flash Column Chromatography (Hexane/EtOAc gradient) is_diacyl->action_chromatography Yes action_re_recrystallize Action: Attempt recrystallization with a different solvent system is_unknown->action_re_recrystallize Yes end_node Re-analyze Purity action_acid_wash->end_node action_chromatography->end_node action_re_recrystallize->end_node

Caption: Decision tree for troubleshooting low purity after initial recrystallization.

References

  • Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)-N-[3-(3-pyridinyl)propyl]-acetamide. Describes a synthesis followed by a workup using aqueous sodium bicarbonate solution and brine. [Link]

  • SAFETY DATA SHEET - 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Lists conditions to avoid, including exposure to moist air or water, and incompatibility with strong acids and bases, implying potential for hydrolysis. [Link]

  • Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. Mentions that the HPLC method is scalable and can be used for isolating impurities in preparative separation. [Link]

  • Synthesis and Characterization of Adducts of Alachlor and 2-Chloro-N-(2,6-diethylphenyl)acetamide with 2'-Deoxyguanosine, Thymidine, and Their 3'-Monophosphates | Chemical Research in Toxicology. Academic article discussing the chemistry of the target compound. [Link]

  • US20140364623A1 - Process for preparing acetanilides - Google Patents.
  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners | Environmental Science & Technology - ACS Publications. Discusses the hydrolysis of structurally similar compounds under both acidic and basic conditions. [Link]

  • LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide - Azerbaijan Medical Journal. Details impurity identification in a similar acylation reaction, noting unreacted starting materials and a di-acylated byproduct. [Link]

  • US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids - Google Patents.
  • 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem. PubChem entry for a closely related compound, providing physical and chemical properties. [Link]

Sources

Technical Support Center: Resolving Matrix Interference in 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analysis of 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide and related chloroacetamide compounds. This resource is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with matrix interference during method development and routine analysis.

The target analyte, 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide, is structurally similar to common chloroacetamide herbicides like Alachlor and Butachlor and is a known metabolite.[1] Its analysis in complex matrices such as soil, agricultural products, or biological fluids is often complicated by co-extractives that can interfere with quantification, leading to issues like ion suppression/enhancement in mass spectrometry or chromatographic peak distortion.[2][3]

This guide provides a series of troubleshooting steps and in-depth protocols to help you identify, understand, and mitigate these matrix effects to ensure robust and accurate analytical results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the analysis of chloroacetamides.

Q1: My analyte signal is significantly lower in my sample than in my solvent standard, even after correcting for recovery. What's happening?

A1: This is a classic symptom of ion suppression , a prevalent matrix effect in Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4] Co-eluting compounds from your sample matrix compete with your target analyte for ionization in the MS source.[2] This reduces the number of analyte ions that are formed and subsequently detected, leading to a lower signal and inaccurate quantification. The most effective way to address this is by improving sample cleanup to remove the interfering components.[2][5]

Q2: My GC-MS peak shape is tailing, and the response is poor, especially at low concentrations. How can I fix this?

A2: This issue often points to active sites within the Gas Chromatography (GC) system, particularly in the inlet liner or the front of the analytical column.[6][7] Polar or sensitive compounds like chloroacetamides can interact with these sites, leading to adsorption or degradation.[7] The problem is often exacerbated in clean solvent standards but can be masked by matrix components, a phenomenon known as the "matrix-induced enhancement effect."[6] A highly effective solution is the use of analyte protectants , which are added to both samples and standards to passivate the active sites and ensure a consistent response.[8]

Q3: Can I just use a matrix-matched calibration to compensate for these effects?

A3: While matrix-matched calibration is a valid strategy to compensate for consistent matrix effects, it has limitations. It requires a source of "blank" matrix that is free of the analyte, which can be difficult to obtain. Furthermore, it assumes that the matrix composition is consistent across all samples. Sample-to-sample variability can lead to different degrees of suppression or enhancement, causing inconsistent results.[5] Therefore, it is always best practice to first minimize matrix effects through optimized sample preparation and chromatography before relying solely on calibration strategies.[4]

Q4: What is QuEChERS, and is it suitable for my sample type?

A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that has become a standard for pesticide residue analysis in a wide variety of food and agricultural matrices.[9][10][11] It involves an initial extraction with acetonitrile followed by a partitioning step using salts and a subsequent cleanup step called dispersive solid-phase extraction (dSPE).[10][12] Given the structural similarity of your analyte to chloroacetamide herbicides, QuEChERS is an excellent starting point for sample preparation, especially for matrices like fruits, vegetables, and soil.[9][13]

Part 2: In-Depth Troubleshooting Guides & Protocols

Guide 1: A Systematic Approach to Diagnosing and Mitigating Matrix Effects

When facing analytical challenges, a logical workflow can help pinpoint the source of the problem and identify the most effective solution.

A Start: Inaccurate or Irreproducible Results B Perform Post-Extraction Spike (Compare Matrix vs. Solvent) A->B C Signal Suppression or Enhancement Observed? B->C D No Significant Effect (< ±20%) Problem is likely not matrix effect. Investigate other sources (e.g., standard prep, instrument). C->D No E Matrix Effect Confirmed. Proceed to Mitigation. C->E Yes F Optimize Sample Preparation E->F G Optimize Chromatography E->G H Implement Compensation Strategy E->H I Dilute Sample Extract F->I J Improve Cleanup (SPE/dSPE) F->J K Change Column Chemistry G->K L Modify Gradient/Mobile Phase G->L M Use Stable Isotope Labeled Internal Standard (SIL-IS) H->M N Use Matrix-Matched Calibrants H->N O Re-evaluate Method Performance I->O J->O K->O L->O M->O N->O

Caption: Troubleshooting workflow for matrix interference.

Guide 2: Protocol for Sample Cleanup using Dispersive SPE (QuEChERS)

This protocol is a modified version of the standard QuEChERS method, suitable for the analysis of chloroacetamide compounds in a general plant-based matrix.

Objective: To extract 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide from a complex matrix and remove common interferences like pigments and fatty acids.

Step 1: Homogenization & Extraction

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of 1% acetic acid in acetonitrile. The acid helps to stabilize pH-dependent analytes.[13]

  • Add internal standards at this stage if they are not isotopically labeled.

  • Add the QuEChERS extraction salt packet (containing anhydrous magnesium sulfate and sodium acetate).

  • Cap the tube and shake vigorously for 1 minute. Thorough mixing is crucial for extraction efficiency.[11][14]

  • Centrifuge at ≥4000 rpm for 5 minutes.

Step 2: Dispersive SPE (dSPE) Cleanup

  • Transfer a 1 mL aliquot of the acetonitrile supernatant (top layer) to a 2 mL dSPE tube.

  • The choice of dSPE sorbent is critical and depends on the matrix. See the table below for guidance.

  • Vortex the dSPE tube for 30 seconds.

  • Centrifuge at high speed for 5 minutes to pellet the sorbent.

  • The supernatant is now ready for analysis by LC-MS/MS or GC-MS.

Table 1: dSPE Sorbent Selection Guide

SorbentTarget InterferencesUse Case for Chloroacetamide Analysis
PSA (Primary Secondary Amine) Fatty acids, organic acids, sugars, polar pigmentsEssential. The primary cleanup sorbent for removing common plant-based interferences.
C18 (Endcapped) Non-polar interferences (e.g., lipids, waxes)Recommended for high-fat matrices like nuts or oilseeds.
GCB (Graphitized Carbon Black) Pigments (chlorophyll, carotenoids), sterolsUse with caution. GCB can retain planar molecules, which may include your target analyte.[15] Only use for highly pigmented matrices (e.g., spinach, kale) and verify recovery.
Guide 3: Protocol for Solid Phase Extraction (SPE) for Aqueous Samples

For aqueous samples like groundwater or surface water, SPE provides excellent cleanup and concentration.[16][17] This protocol is based on established methods for chloroacetamide degradates.[17]

Objective: To extract and concentrate the analyte from a water sample.

Start Start: 500 mL Aqueous Sample Condition 1. Condition SPE Cartridge (e.g., C18 or Carbon-based) - Methanol - Reagent Water Start->Condition Load 2. Load Sample (Flow rate ~5 mL/min) Condition->Load Wash 3. Wash Cartridge (To remove polar interferences) Load->Wash Dry 4. Dry Cartridge (High vacuum or Nitrogen) Wash->Dry Elute 5. Elute Analyte (e.g., Ethyl Acetate or Acetonitrile) Dry->Elute Evaporate 6. Evaporate & Reconstitute (In mobile phase) Elute->Evaporate Analyze Ready for Analysis Evaporate->Analyze

Caption: General workflow for Solid Phase Extraction (SPE).

Step-by-Step Protocol:

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of reagent water. Do not let the sorbent go dry.

  • Sample Loading: Pass the water sample (e.g., 250-500 mL) through the cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Wash: Wash the cartridge with 5 mL of reagent water to remove highly polar interferences.

  • Drying: Dry the cartridge thoroughly by drawing air or nitrogen through it under vacuum for at least 10 minutes. This step is critical for efficient elution.

  • Elution: Elute the analyte with a small volume (e.g., 2 x 4 mL) of a suitable organic solvent like ethyl acetate or acetonitrile into a collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC analysis or a suitable solvent for GC analysis.

References

  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
  • Gowda, B. T., et al. (2008). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(2), o286. Available from: [Link]

  • Agilent Technologies. Using Analyte Protectants and Solvent Selection to Maximize the Stability of Organophosphorus Pesticides during GC/MS Analysis.
  • Li, Y., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Molecules, 28(6), 2603. Available from: [Link]

  • Kourtsoumi, I., & Waska, A. (2018). QuEChERS: The Dispersive Methodology Approach for Complex Matrices. ResearchGate. Available from: [Link]

  • Kim, S.-H., et al. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. Foods, 12(8), 1683. Available from: [Link]

  • Cichocki, A. (2024). QuEChERS Method Simplified: Key Steps and Applications. Separation Science. Available from: [Link]

  • Gowda, B. T., et al. (2016). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. ResearchGate. Available from: [Link]

  • Cai, L., et al. (2007). Analysis of Chloroacetanilide Herbicides in Water Samples by Solid-Phase Microextraction Coupled With Gas Chromatography-Mass Spectrometry. Journal of Chromatographic Science, 45(4), 210-216. Available from: [Link]

  • Dolan, J. W. (2020). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available from: [Link]

  • Horizon Technology. (2020). Solid-Phase Extraction of US EPA 535 for Chloroacetanilide and Acetamide Degradates in Drinking Water Samples Prior to Liquid Chromatography/Tandem Mass Spectrometry. Spectroscopy Online. Available from: [Link]

  • Maštovská, K., Lehotay, S. J., & Anastassiades, M. (2005). Combination of Analyte Protectants To Overcome Matrix Effects in Routine GC Analysis of Pesticide Residues in Food Matrixes. Analytical Chemistry, 77(24), 8129-8137. Available from: [Link]

  • FSSAI. Training Manual For Analysis of Pesticide Residues. Available from: [Link]

  • Cheever, K. L., et al. (2001). Synthesis and Characterization of Adducts of Alachlor and 2-Chloro-N-(2,6-diethylphenyl)acetamide with 2'-Deoxyguanosine, Thymidine, and Their 3'-Monophosphates. Chemical Research in Toxicology, 14(7), 849-856. Available from: [Link]

  • Vargo, J. D. (2015). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. ResearchGate. Available from: [Link]

  • Liu, H., et al. (2015). Molecularly imprinted solid-phase extraction coupled with gas chromatography for the determination of four chloroacetamide herbicides in soil. Analytical Methods, 7(15), 6241-6248. Available from: [Link]

  • Majors, R. E. (2026). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. Available from: [Link]

  • SIELC Technologies. (2018). Separation of Acetamide, 2-chloro-N-(chloromethyl)-N-(2,6-diethylphenyl)- on Newcrom R1 HPLC column. Available from: [Link]

  • Kim, S.-H., et al. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. ResearchGate. Available from: [Link]

  • Retsch. (2012). Sample Preparation for Pesticide Residue Analysis using the QuEChERS Method. Available from: [Link]

  • LCGC North America. (2002). Ion Suppression in LC–MS–MS — A Case Study. Available from: [Link]

  • Yang, S. M., et al. (2010). Simultaneous Determination of Chloroacetanilide Herbicide Residues in Crops with Gas Chromatography-Mass Spectrometry. Der Pharma Chemica, 2(6), 349-357. Available from: [Link]

  • Wang, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine, 21(4), 386. Available from: [Link]

  • PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. Available from: [Link]

  • EURL-SRM. About the method - QuEChERS. Available from: [Link]

  • ResearchGate. Usefulness of analyte protectants in GC/MS(/MS) analysis. Available from: [Link]

  • Scribd. Ion Suppression in LC–MS–MS Analysis. Available from: [Link]

  • LCGC. Pesticide Residue Analysis: Tips and Tricks for the Whole Workflow. Available from: [Link]

  • ResearchGate. (PDF) Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review. Available from: [Link]

Sources

Validation & Comparative

comparing 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide with alachlor metabolites

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the herbicide alachlor and its primary metabolites. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these compounds' physicochemical properties, metabolic pathways, analytical methodologies, toxicological profiles, and environmental fate. While this guide focuses on well-documented derivatives of alachlor, it is important to note that a thorough search of the scientific literature did not yield specific information on "2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide." Therefore, this document will concentrate on the known, environmentally and toxicologically relevant metabolites of alachlor.

Introduction to Alachlor and its Metabolic Transformation

Alachlor, chemically known as 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide, is a widely used pre-emergence herbicide for controlling annual grasses and broadleaf weeds in various crops.[1][2] Its extensive use has led to concerns about its environmental persistence and potential health risks, primarily due to the formation of various metabolites.[3][4] The transformation of alachlor in the environment and biological systems is a complex process, leading to a range of degradation products with varying chemical properties and toxicities.

The primary metabolic pathways for alachlor involve N-dealkylation, glutathione conjugation, and hydrolysis.[4][5] These processes result in the formation of several key metabolites, which are the focus of this guide:

  • 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA): A primary degradation product formed through the removal of the methoxymethyl group.[4][6]

  • 2,6-diethylaniline (DEA): A further breakdown product of CDEPA.[4][7]

  • Alachlor Ethanesulfonic Acid (ESA): A major, persistent, and mobile metabolite found in groundwater.[8][9]

  • Alachlor Oxanilic Acid (OXA): Another significant and mobile acidic metabolite.[5][9]

Understanding the distinct characteristics of these metabolites is crucial for assessing the overall environmental impact and toxicological risk associated with alachlor use.

Physicochemical Properties: A Comparative Overview

The structural differences between alachlor and its metabolites directly influence their behavior in the environment and their interaction with biological systems. Key physicochemical properties are summarized in the table below.

PropertyAlachlor2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA)2,6-diethylaniline (DEA)Alachlor ESA & OXA
Molecular Formula C₁₄H₂₀ClNO₂[10]C₁₂H₁₆ClNO[11]C₁₀H₁₅NC₁₂H₁₇NO₅S (ESA), C₁₂H₁₅NO₄ (OXA)
Molecular Weight ( g/mol ) 269.77[10]225.71[11]149.23287.33 (ESA), 237.26 (OXA)
Water Solubility 242 mg/L at 25°C[12]Data not readily available, but expected to be less soluble than alachlor due to the loss of the polar methoxymethyl group.110 mg/L at 25°CSignificantly more water-soluble than the parent compound, contributing to their mobility in soil and groundwater.[5]
Log Kow (Octanol-Water Partition Coefficient) 2.63 - 3.53[12]Higher than alachlor, indicating greater lipophilicity.2.51Lower than alachlor, indicating greater polarity.[5]
Vapor Pressure 2.9 x 10⁻³ Pa at 25°CLower than alachlor.1.8 Pa at 25°CVery low, negligible volatility.
Persistence in Soil (Half-life) 6 to 15 days[5][12]Generally shorter than alachlor.Can be persistent under certain conditions.More persistent than alachlor in groundwater.[8]

Expert Insight: The increased water solubility and lower Log Kow of the ESA and OXA metabolites are critical factors in their environmental prevalence. These properties reduce their adsorption to soil particles, leading to a higher potential for leaching into groundwater, where they are frequently detected at concentrations exceeding that of the parent alachlor.

Metabolic Pathways and Mechanisms

The biotransformation of alachlor is a multi-step process that varies across different organisms and environmental compartments. The following diagram illustrates the primary metabolic pathways leading to the formation of the key metabolites discussed in this guide.

Alachlor_Metabolism Alachlor Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) CDEPA 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) Alachlor->CDEPA N-dealkylation (CYP450 enzymes) [6] Glutathione_Conjugate Glutathione Conjugate Alachlor->Glutathione_Conjugate Glutathione S-transferase [15] DEA 2,6-diethylaniline (DEA) CDEPA->DEA Hydrolysis Further_Degradation Further Degradation Products DEA->Further_Degradation ESA Alachlor Ethanesulfonic Acid (ESA) OXA Alachlor Oxanilic Acid (OXA) Glutathione_Conjugate->ESA Multiple Steps Glutathione_Conjugate->OXA Multiple Steps

Caption: Primary metabolic pathways of alachlor.

Causality Behind the Pathways:

  • N-dealkylation: This initial and crucial step is primarily mediated by cytochrome P450 (CYP450) enzymes, particularly CYP3A4 in humans.[6] This reaction removes the methoxymethyl group to form CDEPA and is a key detoxification pathway. The rate of this conversion can vary significantly between species.[6]

  • Glutathione Conjugation: This is another major detoxification pathway where glutathione S-transferases (GSTs) catalyze the conjugation of glutathione to the chloroacetyl group of alachlor.[5] This process increases the water solubility of the molecule, facilitating its excretion. Subsequent enzymatic modifications of the glutathione conjugate lead to the formation of the persistent ESA and OXA metabolites.[5]

  • Hydrolysis: The amide bond in CDEPA can be hydrolyzed to yield DEA. This can occur through both microbial and enzymatic processes in the environment and within organisms.

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of alachlor and its metabolites in various matrices are essential for risk assessment and regulatory monitoring. Due to the different physicochemical properties of the parent compound and its metabolites, a combination of analytical techniques is often required.

Experimental Protocol: Combined Analysis of Alachlor and its Acidic Metabolites in Soil

This protocol provides a robust method for the simultaneous extraction of alachlor and its polar metabolites (ESA and OXA) from soil samples, followed by separate analysis.

1. Sample Preparation and Extraction: a. Weigh 10 g of a homogenized soil sample into a microwave extraction vessel. b. Add 20 mL of a methanol/water (50:50, v/v) extraction solvent. c. Perform microwave-assisted extraction (MAE) at 100°C for 20 minutes. d. Allow the extract to cool and centrifuge to separate the soil particles. e. Collect the supernatant for solid-phase extraction (SPE) cleanup.

2. Solid-Phase Extraction (SPE) Cleanup and Fractionation: a. Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. b. Load the supernatant from the extraction step onto the SPE cartridge. c. Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds. d. Elute the parent alachlor with 10 mL of ethyl acetate (Fraction 1). e. Elute the acidic metabolites (ESA and OXA) with 10 mL of methanol (Fraction 2).

3. Instrumental Analysis: a. Fraction 1 (Alachlor): Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). b. Fraction 2 (ESA and OXA): The methanol fraction can be directly analyzed or concentrated and solvent-exchanged for analysis by High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS).[13]

Workflow Diagram:

Caption: Analytical workflow for alachlor and its metabolites.

Trustworthiness of the Protocol: This method is self-validating through the use of internal standards and matrix-matched calibration curves. The combination of MAE and SPE provides efficient extraction and cleanup, while the use of GC-MS and HPLC-MS allows for sensitive and selective quantification of the target analytes.

Toxicological Profiles: A Comparative Risk Assessment

The toxicity of alachlor and its metabolites varies significantly. While the parent compound is of primary concern, some metabolites also exhibit toxicological properties.

CompoundAcute Toxicity (Oral LD50, Rat)CarcinogenicityGenotoxicityOther Toxicological Endpoints
Alachlor 930 - 1350 mg/kg[14]Classified as a probable human carcinogen (Group 2A) by IARC.[3] Causes nasal turbinate tumors in rats.[15]Evidence for genotoxicity is considered equivocal.[14]Can cause damage to the liver, kidney, spleen, and eyes with long-term exposure.[16]
2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) Data not readily available.Considered a potential contributor to the carcinogenicity of alachlor.Can form DNA adducts.
2,6-diethylaniline (DEA) 400 mg/kgA known metabolite of alachlor with positive mutagenicity data.[14]Mutagenic in some in vitro tests.[14]
Alachlor ESA & OXA Considered to be less acutely toxic than the parent compound.Not classified as carcinogenic, but their presence in drinking water is a regulatory concern due to their persistence.

Expert Insight on Carcinogenicity: The carcinogenicity of alachlor is believed to be mediated through a non-genotoxic mechanism involving the formation of a reactive quinone imine metabolite in the nasal tissues of rats.[15] This leads to cytotoxicity and cell proliferation, ultimately resulting in tumor formation.[15] While the direct relevance to humans is debated, this mechanism highlights the importance of understanding the complete metabolic fate of the parent compound.

Environmental Fate and Transport

The environmental behavior of alachlor and its metabolites is a key factor in assessing their overall risk.

  • Alachlor: Has a moderate persistence in soil, with a half-life of 6 to 15 days.[5][12] It is primarily degraded by microbial activity.[17] While it has some potential to leach into groundwater, it is generally less mobile than its acidic metabolites.[12]

  • CDEPA and DEA: These metabolites are intermediates in the degradation pathway and are generally less persistent in the environment than the parent compound.

  • Alachlor ESA and OXA: These metabolites are highly water-soluble and mobile in soil.[5] They are also more persistent in aquatic environments and are frequently detected in groundwater, often at higher concentrations and more frequently than alachlor itself.[8] Their presence in drinking water sources is a major regulatory concern.[3]

Conclusion

This guide provides a comparative analysis of alachlor and its primary metabolites, highlighting the significant differences in their physicochemical properties, metabolic pathways, toxicity, and environmental fate. The formation of persistent and mobile metabolites, such as the ESA and OXA derivatives, underscores the importance of considering the entire suite of transformation products when assessing the environmental and health risks of pesticides. The lack of available data on "2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide" suggests that it is not a recognized metabolite or a compound of significant environmental concern based on current scientific literature. Researchers and regulatory bodies must continue to employ comprehensive analytical methods to monitor for both the parent compounds and their key metabolites to ensure a thorough understanding of their potential impact.

References

  • KnowYourH2O. (n.d.). Alachlor Contaminant Drinking Water Well Water Groundwater Tap Water Testing. Retrieved from [Link]

  • Rotterdam Convention. (2011, October 24). ALACHLOR. Retrieved from [Link]

  • The Institute of Environmental Toxicology. (1993). Summary of Toxicology Studies with Alachlor. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Alachlor - Pesticides. Retrieved from [Link]

  • Moody, D. E., & James, R. C. (1998). In vitro metabolism of alachlor by human liver microsomes and human cytochrome P450 isoforms. Drug Metabolism and Disposition, 26(9), 859-865. Retrieved from [Link]

  • Australian Government Department of Health. (2016, July 1). Acetamide, 2-chloro-: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. Retrieved from [Link]

  • EXTOXNET. (1996, June). ALACHLOR. Extension Toxicology Network. Retrieved from [Link]

  • Federal Register. (2007, September 26). Alachlor; Pesticide Tolerance. Retrieved from [Link]

  • World Health Organization. (1996). Alachlor in Drinking-water. Retrieved from [Link]

  • Lee, J., et al. (2022). Biodegradation of Alachlor by a Newly Isolated Bacterium: Degradation Pathway and Product Analysis. Processes, 10(11), 2256. Retrieved from [Link]

  • AERU, University of Hertfordshire. (2026, February 1). Alachlor (Ref: CP 50144). Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-(chloromethyl)-N-(2,6-diethylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Factsheet on Alachlor. Retrieved from [Link]

  • Locke, M. A., et al. (1998). Alachlor Biotransformation and Sorption in Soil from Two Soybean Tillage Systems. Journal of Agricultural and Food Chemistry, 46(8), 3334-3341. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, 2-chloro-N-(2,6-diethylphenyl)- (CAS 6967-29-9). Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Charles, M. J., et al. (2002). Determination of alachlor and its metabolites in rat plasma and urine by liquid chromatography-electrospray ionization mass spectrometry. Journal of Chromatography B, 767(1), 93-101. Retrieved from [Link]

  • Oregon State University. (n.d.). Detection of the herbicide alachlor and its sulfonic acid metabolite in soil. Retrieved from [Link]

  • PubChem. (n.d.). Alachlor. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Weed Science Society of America. (2017, June 12). Comparative Efficacy of Two Formulations of Alachlor and Metolachlor. Weed Science, 36(2), 221-226. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, 2-chloro-N-(2,6-diethylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Alachlor (Animal Products). Retrieved from [Link]

  • Fellows, G. M., Anderson, J. C., & Swale, D. R. (2022). Acute Toxicity of Atrazine, Alachlor, and Chlorpyrifos Mixtures to Honey Bees. Pesticide Biochemistry and Physiology, 188, 105260. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). Alachlor. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)-N-[3-(3-pyridinyl)propyl]-acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Alachlor, Metolachlor, and Their Acidic Metabolites in Soils by Microwave-assisted Extraction (MAE) Combined with Solid Phase Extraction (SPE) Coupled with GC-MS and HPLC-UV Analysis. Retrieved from [Link]

  • Wisconsin Department of Agriculture, Trade and Consumer Protection. (2001). CHLOROACETANILIDE HERBICIDE METABOLITES IN WISCONSIN GROUNDWATER. Retrieved from [Link]

  • Graham, D. W., et al. (2000). Metolachlor and alachlor breakdown product formation patterns in aquatic field mesocosms. Environmental Science & Technology, 34(16), 3413-3420. Retrieved from [Link]

  • Johnson, F., & Guengerich, F. P. (1995). Synthesis and Characterization of Adducts of Alachlor and 2-Chloro-N-(2,6-diethylphenyl)acetamide with 2'-Deoxyguanosine, Thymidine, and Their 3'-Monophosphates. Chemical Research in Toxicology, 8(4), 543-550. Retrieved from [Link]

  • Nelson, G. B., & Ross, J. A. (1998). DNA adduct formation by the pesticide alachlor and its metabolite 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA). Bulletin of Environmental Contamination and Toxicology, 60(3), 387-394. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, May 22). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

  • CDC. (n.d.). Urinary biomonitoring for alachlor exposure in commercial pesticide applicators by immunoassay. CDC Stacks. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide - Hazard. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Capot Chemical. (2010, November 16). MSDS of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Synthesis and Characterization of Adducts of Alachlor and 2-Chloro-N-(2,6-diethylphenyl)acetamide with 2'-Deoxyguanosine, Thymidine, and Their 3'-Monophosphates. Retrieved from [Link]

Sources

validation of analytical method for 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide in water

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Analytical Validation Strategies for 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide in Water

Part 1: Executive Summary & Analyte Profile

This guide provides a technical validation framework for 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide , a structural analog and potential degradation product of chloroacetanilide herbicides (e.g., Alachlor, Acetochlor).[1] Due to the presence of the "3-chloro" substituent on the phenyl ring, this compound exhibits distinct lipophilicity and ionization behavior compared to its parent compounds.

Validating this analyte in water matrices at trace levels (ng/L or ppt) presents specific challenges:

  • Matrix Interference: Natural Organic Matter (NOM) in surface water can suppress ionization in MS detection.[1]

  • Hydrolytic Stability: The chloroacetamide moiety is susceptible to hydrolysis, requiring strict sample preservation protocols.[1]

  • Isomeric Resolution: It must be chromatographically resolved from positional isomers (e.g., 4-chloro analogs).[1]

This guide compares the Gold Standard (SPE-LC-MS/MS) against the Traditional Alternative (LLE-GC-MS) , recommending the former for its superior sensitivity and selectivity for polar degradates.[1]

Part 2: Comparative Methodology

The following table contrasts the two primary analytical approaches. While GC-MS is historically significant, LC-MS/MS is the recommended path for modern trace analysis of chloroacetanilide amides and their metabolites.[1]

Table 1: Technology Comparison Matrix
FeatureMethod A: SPE-LC-MS/MS (Recommended) Method B: LLE-GC-MS (Alternative)
Principle Solid Phase Extraction followed by Liquid Chromatography-Tandem Mass Spec.[1][2][3][4][5]Liquid-Liquid Extraction followed by Gas Chromatography-Mass Spec.
Sensitivity (LOD) High (0.002 - 0.01 µg/L) Moderate (0.05 - 0.1 µg/L)
Selectivity Excellent (MRM transitions eliminate matrix noise).[1]Good (SIM mode), but susceptible to co-eluting non-polar interferences.[1]
Sample Prep Automated/High-Throughput (SPE).[1] Uses less solvent.[1]Labor-intensive (LLE).[1] High solvent consumption (DCM/Ethyl Acetate).[1]
Analyte Suitability Ideal for both the parent amide and its polar hydrolysis products (ESA/OA metabolites).Good for the parent amide; Poor for polar metabolites without derivatization.[1]
Thermal Stability Non-destructive (Ambient/moderate temp).[1]Destructive potential ; Analyte may degrade in the hot injection port.[1]

Expert Insight:

Why Method A wins: The target analyte contains a secondary amide and a labile chlorine. In a GC injection port (250°C+), thermal degradation can occur, leading to poor reproducibility. LC-MS/MS uses electrospray ionization (ESI) at lower temperatures, preserving the molecular ion and allowing for lower detection limits (LODs) required by environmental regulations (e.g., EPA Method 535).

Part 3: Detailed Validation Protocol (SPE-LC-MS/MS)

This protocol is designed to meet ICH Q2(R1) and EPA Method 535 standards.[1]

Sample Preparation: Solid Phase Extraction (SPE)[1][4][6]
  • Stationary Phase: Graphitized Carbon Black (GCB) or Divinylbenzene-N-Vinylpyrrolidone (HLB) cartridges are essential to retain the moderately polar chloroacetanilide structure.[1]

  • Preservation: Samples must be dechlorinated (Sodium Thiosulfate) and buffered (Ammonium Acetate) immediately upon collection to prevent hydrolysis of the chloroacetamide bond.

LC-MS/MS Optimization Strategy

Do not rely on literature values alone. You must empirically determine the transitions for the "3-chloro" variant.[1]

  • Source Parameters (ESI+): The secondary amide proton allows for positive mode ionization

    
    .[1]
    
  • Precursor Ion: Scan Q1 for the protonated molecule (approx.[1]

    
     depending on Cl isotopes).[1]
    
  • Product Ions (MRM):

    • Quantifier: Look for the loss of the chloroacetyl group or the "3-chloro-2,6-diethylaniline" fragment.[1]

    • Qualifier: Look for secondary fragmentations (e.g., loss of ethyl groups).[1]

Validation Parameters

A. Linearity & Range

  • Protocol: Prepare a 7-point calibration curve (e.g., 0.01 to 10.0 µg/L) in matrix-matched solvent (extracted blank water) to compensate for suppression.

  • Acceptance:

    
    ; Residuals < 20%.[1]
    

B. Accuracy (Recovery)

  • Protocol: Spike blank water at three levels (Low: 0.02 µg/L, Mid: 0.5 µg/L, High: 5.0 µg/L). Perform SPE extraction.[1][2][5][6][7][8]

  • Acceptance: Mean recovery 70–120% (Standard for trace environmental analysis).[1]

C. Precision (Repeatability)

  • Protocol: Analyze 7 replicates at the Mid-level concentration.

  • Acceptance: RSD < 15% (Lab-fortified blanks).[1]

D. Matrix Effect (ME)

  • Calculation:

    
    [1]
    
  • Mitigation: If ME > ±20%, use a deuterated internal standard (e.g., Alachlor-d13) or standard addition method.[1]

Part 4: Visualization of Workflow

The following diagram illustrates the critical path for the recommended SPE-LC-MS/MS method, highlighting the "Self-Validating" control points.

G cluster_0 Sample Pre-Treatment cluster_1 SPE Enrichment (Critical Step) cluster_2 Analysis & Validation Input Water Sample (100-500mL) Preserve Add Na2S2O3 (Dechlor) & NH4OAc Buffer Input->Preserve Filter Filter (0.7 µm Glass Fiber) Preserve->Filter Condition Condition Cartridge (MeOH -> Water) Filter->Condition Load Load Sample (Flow < 10 mL/min) Condition->Load Wash Wash (5% MeOH/Water) Remove Salts Load->Wash Dry Dry Cartridge (N2 for 10 min) Wash->Dry Elute Elute (MeOH/MTBE) Dry->Elute Evap Evaporate & Reconstitute (Mobile Phase Initial) Elute->Evap LCMS LC-MS/MS Analysis (MRM Mode) Evap->LCMS Check Check Internal Standard Recovery (70-120%)? LCMS->Check Result Quantify & Report Check->Result Pass Fail Re-extract / Dilute Check->Fail Fail Fail->Input

Caption: Figure 1: Optimized SPE-LC-MS/MS workflow. The "Dry" step is critical to prevent water interference during elution. The Internal Standard check serves as the primary system suitability test.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery (<60%) Breakthrough during SPE loading.Use a stronger sorbent (e.g., HLB polymeric) or reduce sample loading flow rate.[1]
Peak Tailing Secondary interactions with silanols.[1]Add 5mM Ammonium Acetate to the mobile phase; ensure column temperature is 40°C.
Signal Suppression Co-eluting humic acids.[1]Improve the SPE wash step (increase MeOH % slightly) or switch to a Carbon-based SPE cartridge (EPA 535 approach).[1]
Hydrolysis of Analyte pH instability.[1]Ensure sample pH is adjusted to 6.5–7.5 immediately upon collection.[1]

References

  • U.S. Environmental Protection Agency. (2005).[1] Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).[2][3][5] Washington, DC.[1] [Link]

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]

  • U.S. Geological Survey (USGS). (2001).[1][9] Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group—Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry. Open-File Report 01-413. [Link][1]

  • Ferrer, I., & Thurman, E. M. (2007).[1] Liquid Chromatography/Mass Spectrometry, MS/MS and Time of Flight MS: Analysis of Emerging Contaminants. American Chemical Society.[1] [Link][1]

Sources

Safety Operating Guide

2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety and disposal protocols for 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide .

Executive Summary: Immediate Action Plan

  • Primary Hazard: Potent alkylating agent (electrophile) and environmental toxin.

  • Disposal Method: High-temperature incineration (Rotary Kiln) via a licensed hazardous waste contractor.

  • Waste Stream: Halogenated Organic Waste .

  • Critical Prohibition: Do NOT dispose of down the drain or mix with strong oxidizers/bases in the waste stream.[1]

Chemical Profile & Hazard Identification

To handle this compound safely, one must understand the why behind the protocols. This molecule belongs to the chloroacetanilide class. Its structure contains two distinct hazard centers:[2]

  • 
    -Chloroacetamide Moiety (The "Warhead"):  The carbon-chlorine bond adjacent to the carbonyl is highly electrophilic. It reacts irreversibly with nucleophiles (like DNA bases or cysteine residues in proteins) via 
    
    
    
    alkylation. This mechanism drives its toxicity and potential carcinogenicity.
  • Aryl Chloride (The "Shield"): The chlorine on the aromatic ring (position 3) increases lipophilicity and environmental persistence, making it resistant to microbial degradation in water systems.

PropertySpecificationOperational Implication
Chemical Structure Chloroacetanilide derivativeTreat as a potential carcinogen and skin sensitizer.[3][4]
Reactivity Electrophilic AlkylatorDo not mix with amines or thiols in waste containers (exothermic polymerization risk).
Solubility Low water solubility; Soluble in organicsUse organic solvents (Acetone/DCM) for decontamination, not just water.
Flash Point Likely >100°C (High)Classify as "Toxic" rather than "Ignitable" unless in solvent.

Operational Disposal Workflow

This protocol ensures "Cradle-to-Grave" stewardship, compliant with RCRA (Resource Conservation and Recovery Act) principles.

Step 1: Waste Characterization & Segregation

You must segregate this chemical from non-halogenated solvents. Mixing it with non-halogenated waste (like pure methanol) increases the volume of expensive-to-burn halogenated waste.

  • Designated Stream: Halogenated Organic Waste.

  • Container Type: Amber Glass or High-Density Polyethylene (HDPE). Avoid metal containers due to potential HCl generation upon hydrolysis.

Step 2: Pre-Disposal Stabilization (Bench Level)

If you have unreacted starting material or concentrated mother liquor:

  • Dilution: Dilute the residue with a compatible solvent (e.g., Dichloromethane or Ethyl Acetate) to prevent crystallization in the drum.

  • pH Check: Ensure the waste mixture is Neutral (pH 6-8).

    • Why? Acidic conditions can catalyze hydrolysis, releasing toxic fumes. Basic conditions can induce rapid, exothermic decomposition.

Step 3: Packaging & Labeling
  • Labeling: Mark the container clearly with the full chemical name.

  • Hazard Checkboxes: Check "Toxic" and "Environmental Hazard".

  • Content Warning: Add the note: "Contains Halogenated Organics (>1%). Requires Incineration."

Step 4: Decontamination of Glassware

Because of its skin-sensitizing properties, glassware cannot simply be washed.

  • Triple Rinse: Rinse glassware 3x with Acetone or Dichloromethane.

  • Collect Rinsate: Pour all rinsates into the Halogenated Waste container.

  • Wash: Only after solvent rinsing should the glassware enter the aqueous wash cycle.

Decision Logic & Workflow Diagram

The following diagram illustrates the critical decision-making process for handling this specific chemical waste.

DisposalWorkflow Start Waste Generation: 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide StateCheck State of Matter? Start->StateCheck SolidWaste Solid Residue/Powder StateCheck->SolidWaste LiquidWaste Liquid/Mother Liquor StateCheck->LiquidWaste Dissolve Dissolve in Min. Vol. (Acetone/DCM) SolidWaste->Dissolve Preferred for Homogeneity Segregate Segregate Stream: HALOGENATED ORGANICS LiquidWaste->Segregate Dissolve->Segregate Container Container Selection: HDPE or Amber Glass (No Metal) Segregate->Container Label Labeling: 'Toxic', 'Halogenated', 'Incinerate Only' Container->Label FinalDest Final Destruction: High-Temp Incineration (>1100°C w/ Scrubber) Label->FinalDest

Caption: Operational logic flow for segregating and packaging chloroacetanilide waste for high-temperature incineration.

Emergency Spill Response

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The compound is an irritant; ensure aerosol/dust settles.

  • PPE Upgrade: Wear Double Nitrile Gloves (0.11mm min) or Silver Shield® laminate gloves. Standard latex is insufficient against halogenated aromatics.

  • Containment: Do not use water. Use a dry absorbent (Vermiculite or Chemizorb®).

  • Cleanup:

    • Scoop absorbed material into a wide-mouth jar.

    • Wipe the surface with a soap/water solution, then wipe again with acetone .

    • Dispose of all wipes and absorbents as Hazardous Solid Waste .

Regulatory & Compliance Context (RCRA)

While this specific isomer may not have a unique "U-List" or "P-List" code (unlike some commercial pesticides), it is regulated by characteristic and general toxicity.

  • Waste Code Assignment:

    • If the waste contains spent halogenated solvents (e.g., Methylene Chloride used for rinsing), apply code F001 or F002 .[5][6]

    • If pure substance, characterize as D001 (Ignitable, if in solvent) or simply Non-RCRA Regulated Hazardous Waste (if no specific list applies), but facility protocols usually default to Halogenated Solvent codes for disposal pricing.

  • Destruction Requirement:

    • EPA regulations and Best Available Technology (BAT) dictate Incineration for halogenated organics to prevent the formation of dioxins/furans, which occurs at lower combustion temperatures. The facility must be capable of scrubbing HCl gas emissions.

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Washington, D.C. Link

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. (Chapter 8: Management of Waste). Link

  • PubChem. Compound Summary for Chloroacetanilide Derivatives (Alachlor Analogues). National Library of Medicine. Link

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.